4-Ethylphenetole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-4-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-5-7-10(8-6-9)11-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBROHBMIBOPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166434 | |
| Record name | p-Ethylphenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1585-06-4 | |
| Record name | 4-Ethoxyethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1585-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Ethylphenetole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Ethylphenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-ethylphenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-ETHYLPHENETOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ8TDS5TFC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethylphenetole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural information of 4-Ethylphenetole (CAS No: 1585-06-4), an aromatic ether. The information is presented to be a valuable resource for professionals in research and development.
Chemical Properties
This compound, also known as 1-ethoxy-4-ethylbenzene, is a colorless to light yellow liquid at room temperature. It is characterized by a pleasant odor. While moderately soluble in water, it demonstrates greater solubility in organic solvents due to its hydrophobic aromatic ring.
The following table summarizes the key quantitative chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [1][2][3] |
| Molecular Weight | 150.22 g/mol | [1][2][3] |
| Boiling Point | 211.4 °C at 760 mmHg | [1] |
| Density | 0.922 g/cm³ | [1] |
| Flash Point | 82.3 °C | [1] |
| Vapor Pressure | 0.266 mmHg at 25 °C | [1] |
| Refractive Index | 1.49 | [1] |
| LogP (Octanol/Water Partition Coefficient) | 2.64770 | [1] |
| PSA (Polar Surface Area) | 9.23000 Ų | [1] |
Chemical Structure
The structural identity of this compound is well-defined. Its IUPAC name is 1-ethoxy-4-ethylbenzene.[2][4] The molecule consists of a benzene ring substituted with an ethyl group and an ethoxy group at the para (1 and 4) positions.
Structural Identifiers:
-
SMILES: CCC1=CC=C(C=C1)OCC[4]
-
InChI: InChI=1S/C10H14O/c1-3-9-5-7-10(8-6-9)11-4-2/h5-8H,3-4H2,1-2H3[2][4]
Caption: Chemical structure of this compound.
Experimental Protocols
The following diagram illustrates a generalized workflow for the chemical analysis of a compound like this compound.
Caption: Generalized workflow for chemical analysis.
Applications and Safety
This compound is primarily utilized as an intermediate in organic synthesis and can also serve as a solvent in various chemical reactions. In terms of safety, it should be handled with care as it may cause skin and eye irritation. Appropriate personal protective equipment should be used to prevent inhalation or ingestion.
Biological Activity
While no specific signaling pathways involving this compound were identified, it is important to note that a related compound, 4-ethylphenol, has been studied for its biological activities. 4-Ethylphenol has demonstrated antifungal properties against various plant pathogens.[7][8] This suggests a potential area for future research into the biological effects of this compound and its derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. Benzene, 1-ethoxy-4-ethyl- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. p-Ethylphenetole | C10H14O | CID 74107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-Ethylphenetole from 4-Ethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-ethylphenetole from 4-ethylphenol, primarily through the Williamson ether synthesis. The document details the reaction mechanism, experimental protocols, and quantitative data to support researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound, also known as 1-ethoxy-4-ethylbenzene, is an organic compound with applications in various research and development sectors. Its synthesis from 4-ethylphenol is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction proceeds via an SN2 mechanism, involving the nucleophilic substitution of a halide by an alkoxide.
Reaction Mechanism and Principles
The synthesis of this compound from 4-ethylphenol via the Williamson ether synthesis involves two key steps:
-
Deprotonation of 4-ethylphenol: A base, typically a hydroxide such as sodium hydroxide (NaOH) or a carbonate like potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 4-ethylphenol. This results in the formation of the 4-ethylphenoxide ion, a potent nucleophile.[1]
-
Nucleophilic Attack: The 4-ethylphenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide or ethyl bromide. This occurs in a concerted SN2 reaction, where the phenoxide ion displaces the halide leaving group, forming the ether linkage and yielding this compound.[2]
To facilitate the reaction between the aqueous phenoxide and the organic ethylating agent, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is often employed. The PTC helps to transport the phenoxide ion from the aqueous phase to the organic phase where the reaction with the ethyl halide occurs.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound from 4-ethylphenol.
Table 1: Reactant Properties and Stoichiometry
| Reactant | Chemical Formula | Molar Mass ( g/mol ) | Typical Moles | Molar Equiv. | Density (g/mL) |
| 4-Ethylphenol | C₈H₁₀O | 122.17 | 1.23 mmol | 1.00 | - |
| Sodium Hydroxide (25% aq.) | NaOH | 40.00 | 1.95 mmol | 1.59 | 1.25 |
| Ethyl Iodide | C₂H₅I | 155.97 | 3.21 mmol | 2.61 | 1.95 |
| Tetrabutylammonium Bromide | C₁₆H₃₆BrN | 322.37 | 0.055 mmol | 0.045 | - |
Table 2: Reaction Conditions and Yield
| Parameter | Value | Notes |
| Reaction Temperature | Reflux (approx. 65°C) | Gentle reflux is crucial to prevent the loss of the volatile ethyl iodide.[3] |
| Reaction Time | 1 hour | The reaction is typically monitored by TLC to confirm completion. |
| Heating Method | Hot water bath or heating mantle | A controlled heating source is necessary for maintaining a steady reflux. |
| Reported Yield | 70-90% | Yields can be influenced by the purity of reagents and adherence to the protocol. Microwave-assisted synthesis has been reported to increase yields and significantly reduce reaction times.[5][6] |
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 4-ethylphenol using a conventional reflux method.
4.1. Materials and Reagents
-
4-Ethylphenol
-
25% (w/v) Sodium Hydroxide solution
-
Ethyl Iodide
-
Tetrabutylammonium Bromide (TBAB)
-
Diethyl ether
-
5% (w/v) Sodium Hydroxide solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate
-
Dichloromethane (for chromatography)
-
Silica gel (for chromatography)
4.2. Reaction Setup
-
To a 5 mL conical vial equipped with a magnetic stir vane, add 150 mg (1.23 mmol) of 4-ethylphenol and 0.25 mL of 25% aqueous sodium hydroxide.
-
Gently heat the mixture with stirring until the 4-ethylphenol dissolves.
-
Add 15 mg (0.045 mmol) of tetrabutylammonium bromide to the solution.
-
Fit a reflux condenser to the top of the conical vial.
-
Carefully add 0.17 mL (2.1 mmol) of ethyl iodide through the top of the condenser.
4.3. Reaction Procedure
-
Heat the reaction mixture to a gentle reflux using a hot water bath or heating mantle. Maintain the reflux for 1 hour.[3] The temperature of the water bath should be kept between 55-65°C.[7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., dichloromethane).
4.4. Work-up and Isolation
-
After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Once cooled, add 1-2 mL of diethyl ether to the vial.
-
Transfer the mixture to a separatory funnel.
-
Add a small amount of distilled water to dissolve any precipitated salts and to facilitate layer separation.
-
Separate the aqueous layer and extract it twice more with 2 mL portions of diethyl ether.
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic layer with 2 mL of 5% sodium hydroxide solution to remove any unreacted 4-ethylphenol.
-
Wash the organic layer with 2 mL of saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator to obtain the crude product.
4.5. Purification
-
The crude this compound can be purified by column chromatography on silica gel.[3]
-
Prepare a small column using a Pasteur pipette plugged with cotton and filled with silica gel.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with dichloromethane, collecting the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield pure this compound as a colorless liquid.
4.6. Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the starting material (4-ethylphenol) and the appearance of C-O-C ether stretches.
-
¹H NMR Spectroscopy: Analyze the chemical shifts and integration of the protons to confirm the structure.
-
¹³C NMR Spectroscopy: Confirm the number and types of carbon atoms in the molecule.
-
Mass Spectrometry: Determine the molecular weight of the product.
Visualizations
Diagram 1: Williamson Ether Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Diagram 2: Reaction Mechanism of this compound Synthesis
Caption: Reaction mechanism for the synthesis of this compound.
Safety Considerations
-
Sodium Hydroxide: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl Iodide: Alkylating agent and potential carcinogen. It is also volatile. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Diethyl Ether: Highly flammable. Ensure there are no ignition sources nearby during its use.
-
Dichloromethane: Volatile and potentially carcinogenic. Use in a fume hood.
Conclusion
The Williamson ether synthesis is an effective and reliable method for the preparation of this compound from 4-ethylphenol. By following the detailed protocol and understanding the underlying chemical principles, researchers can consistently achieve good yields of the desired product. The use of a phase transfer catalyst is beneficial for optimizing the reaction between the two immiscible phases. Further optimization, such as the use of microwave irradiation, can lead to improved yields and significantly reduced reaction times, making the synthesis more efficient.
References
- 1. rsc.org [rsc.org]
- 2. orientjchem.org [orientjchem.org]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. alfachemic.com [alfachemic.com]
- 5. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijarse.com [ijarse.com]
- 7. m.youtube.com [m.youtube.com]
Spectroscopic Profile of 1-ethoxy-4-ethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-ethoxy-4-ethylbenzene (also known as p-ethylphenetole), a compound of interest in various chemical research and development sectors. This document presents a detailed analysis of its infrared (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS) data. The information is structured to be a practical resource, featuring clearly organized data tables, detailed experimental protocols, and a visualization of the spectroscopic analysis workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 1-ethoxy-4-ethylbenzene.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965 | Strong | C-H stretch (aliphatic) |
| 2930 | Medium | C-H stretch (aliphatic) |
| 2872 | Medium | C-H stretch (aliphatic) |
| 1612 | Strong | C=C stretch (aromatic) |
| 1513 | Strong | C=C stretch (aromatic) |
| 1246 | Strong | C-O-C stretch (asymmetric) |
| 1048 | Strong | C-O-C stretch (symmetric) |
| 828 | Strong | p-disubstituted benzene (C-H bend) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.11 | d | 8.5 | 2 | Ar-H (ortho to -OCH₂CH₃) |
| 6.83 | d | 8.5 | 2 | Ar-H (ortho to -CH₂CH₃) |
| 3.99 | q | 7.0 | 2 | -OCH₂CH₃ |
| 2.59 | q | 7.6 | 2 | -CH₂CH₃ |
| 1.39 | t | 7.0 | 3 | -OCH₂CH₃ |
| 1.21 | t | 7.6 | 3 | -CH₂CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 157.9 | Ar-C (-O) |
| 136.9 | Ar-C (-CH₂CH₃) |
| 128.7 | Ar-CH (ortho to -CH₂CH₃) |
| 114.4 | Ar-CH (ortho to -OCH₂CH₃) |
| 63.3 | -OCH₂CH₃ |
| 28.3 | -CH₂CH₃ |
| 15.8 | -CH₂CH₃ |
| 14.9 | -OCH₂CH₃ |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 150 | 45 | [M]⁺ (Molecular Ion) |
| 135 | 20 | [M - CH₃]⁺ |
| 122 | 100 | [M - C₂H₄]⁺ (Benzylic cleavage) |
| 107 | 80 | [M - C₂H₅O]⁺ or [M - C₃H₇]⁺ |
| 91 | 55 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 30 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy
-
Instrument: A Fourier Transform Infrared spectrometer equipped with a Diamond ATR accessory.
-
Sample Preparation: A small drop of neat 1-ethoxy-4-ethylbenzene was placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. Baseline correction and peak picking were performed using the instrument's software.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy
-
Instrument: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of 1-ethoxy-4-ethylbenzene was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Data Acquisition: The ¹H NMR spectrum was acquired using a standard single-pulse experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 transients.
-
¹³C NMR Data Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 512 transients.
-
Data Processing: The free induction decays (FIDs) were Fourier-transformed, and the resulting spectra were phase- and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Mass Spectrometry (MS)
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of 1-ethoxy-4-ethylbenzene was prepared in dichloromethane.
-
Gas Chromatography: A 1 µL aliquot of the solution was injected into the GC. A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) was used for separation. The oven temperature was programmed to start at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate.
-
Mass Spectrometry: The mass spectrometer was operated in EI mode at 70 eV. The mass range scanned was m/z 40-400. The ion source temperature was maintained at 230°C.
-
Data Analysis: The total ion chromatogram (TIC) was used to identify the peak corresponding to 1-ethoxy-4-ethylbenzene. The mass spectrum of this peak was extracted, and the fragmentation pattern was analyzed.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of 1-ethoxy-4-ethylbenzene.
Caption: Workflow of Spectroscopic Structure Elucidation.
An In-depth Technical Guide to the Physical and Chemical Properties of p-Ethylphenetole
This guide provides a comprehensive overview of the physical and chemical properties of p-ethylphenetole, also known as 1-ethoxy-4-ethylbenzene. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound.
Chemical Identity
-
IUPAC Name: 1-ethoxy-4-ethylbenzene[1]
-
Synonyms: p-Ethylphenetole, 4-Ethylphenetole, p-ethoxyethylbenzene[1]
-
Molecular Weight: 150.22 g/mol [1]
-
Chemical Structure:
Physical Properties
The physical properties of p-ethylphenetole are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Unit | Source |
| Boiling Point | 208 211.4 (at 760 mmHg) | °C | [3] [4] |
| Melting Point | Not available | °C | |
| Density | 0.922 | g/cm³ | [4] |
| Flash Point | 82.3 | °C | [4] |
| Solubility | Insoluble in water. Soluble in alcohol. | [5] | |
| Refractive Index | 1.49 | [4] | |
| Vapor Pressure | 0.266 | mmHg at 25°C | [4] |
| Enthalpy of Vaporization | 42.94 | kJ/mol | [4] |
Chemical Properties and Reactivity
p-Ethylphenetole, as an aromatic ether, exhibits reactivity characteristic of this class of compounds. The ethoxy group (-OCH₂CH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the benzene ring, which increases the electron density at the ortho and para positions.
Key reactions include:
-
Electrophilic Aromatic Substitution: p-Ethylphenetole is expected to readily undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The incoming electrophile will predominantly substitute at the positions ortho to the ethoxy group, as the para position is already occupied by the ethyl group.
-
Ether Cleavage: Like other alkyl aryl ethers, the ether linkage in p-ethylphenetole can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) to yield p-ethylphenol and the corresponding ethyl halide.
Spectral Data
Spectroscopic data is essential for the identification and characterization of p-ethylphenetole.
-
Mass Spectrometry (GC-MS): The mass spectrum of p-ethylphenetole is available in public databases such as those from NIST.[1] The fragmentation pattern will be characteristic of the molecule, with notable peaks corresponding to the molecular ion and fragments arising from the cleavage of the ethyl and ethoxy groups.
-
Infrared (IR) Spectroscopy: The IR spectrum of p-ethylphenetole will show characteristic absorption bands for the C-O-C ether linkage, aromatic C-H bonds, and aliphatic C-H bonds of the ethyl and ethoxy groups. A vapor phase IR spectrum is available on SpectraBase.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the ethoxy group, the methyl protons of the ethoxy group, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The aromatic protons would appear as a complex multiplet or two doublets in the aromatic region. The methylene protons of the ethoxy group would appear as a quartet, coupled to the adjacent methyl protons, which would appear as a triplet. Similarly, the methylene protons of the ethyl group would be a quartet and the methyl protons a triplet. A discussion of the expected ¹H-NMR spectrum can be found in educational resources.[6]
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the two carbons of the ethoxy group, the two carbons of the ethyl group, and the six carbons of the benzene ring (with four distinct signals due to symmetry).
-
Experimental Protocols
Detailed experimental protocols for the synthesis and property determination of p-ethylphenetole are not widely available in the public domain. However, standard organic chemistry laboratory procedures can be applied.
Synthesis of p-Ethylphenetole via Williamson Ether Synthesis
The Williamson ether synthesis is a common and effective method for the preparation of ethers.[7][8][9][10][11] In this case, it would involve the reaction of sodium p-ethylphenoxide with an ethyl halide.
Materials:
-
p-Ethylphenol
-
Sodium hydroxide (NaOH) or sodium metal (Na)
-
Ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br)
-
Anhydrous solvent (e.g., ethanol, DMF)
-
Apparatus for reflux, extraction, and distillation
Procedure:
-
Formation of the Alkoxide: p-Ethylphenol is reacted with a strong base, such as sodium hydroxide or sodium metal, in an anhydrous solvent to form the sodium p-ethylphenoxide salt. The reaction is typically carried out under an inert atmosphere to prevent side reactions.
-
Nucleophilic Substitution: The ethyl halide (e.g., ethyl iodide) is added to the solution of the phenoxide. The mixture is then heated to reflux to facilitate the Sₙ2 reaction, where the phenoxide ion acts as a nucleophile and displaces the halide ion from the ethyl group.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The crude p-ethylphenetole is then purified by distillation under reduced pressure.
Caption: Williamson Ether Synthesis of p-Ethylphenetole.
Determination of Boiling Point
The boiling point of p-ethylphenetole can be determined using standard laboratory techniques.
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
A small amount of purified p-ethylphenetole is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.
-
The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, which is indicated by a stable temperature reading while the liquid is distilling and condensing in the condenser.
Caption: Experimental Workflow for Boiling Point Determination.
Conclusion
References
- 1. p-Ethylphenetole | C10H14O | CID 74107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-ethoxy-4-ethyl- [webbook.nist.gov]
- 3. 1-ethoxy-4-ethylbenzene [stenutz.eu]
- 4. lookchem.com [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. Solved tabulate the peaks, record multiplicity and coupling | Chegg.com [chegg.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
4-Ethylphenetole (CAS 1585-06-4): A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of 4-Ethylphenetole, a versatile aromatic ether with applications in organic synthesis and potential relevance in medicinal chemistry. This guide covers its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, and an exploration of its potential role as a pharmacophore.
Chemical and Physical Properties
This compound, also known as 1-ethoxy-4-ethylbenzene, is a colorless to light yellow liquid.[1] It is an aromatic compound characterized by an ethyl group and an ethoxy group attached to a benzene ring at positions 4 and 1, respectively.[2] A summary of its key chemical and physical data is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1585-06-4 | [1] |
| Molecular Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol | |
| Appearance | Colorless to Light yellow clear liquid | [1] |
| Boiling Point | 205 °C | |
| Flash Point | 82 °C | |
| Purity | >97.0% (GC) | [1] |
| Synonyms | 1-Ethoxy-4-ethylbenzene, p-Ethylphenetole | [1][2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[2][3][4] This reaction involves the deprotonation of a phenol, in this case, 4-ethylphenol, to form a phenoxide ion, which then acts as a nucleophile and attacks an ethyl halide in an Sₙ2 reaction.[3][4]
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is adapted from established procedures for Williamson ether synthesis.[5][6]
Materials:
-
4-Ethylphenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethyl iodide or Ethyl bromide
-
Anhydrous ethanol or Dimethylformamide (DMF) as solvent
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Deprotonation of 4-Ethylphenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylphenol in anhydrous ethanol or DMF.
-
Add one molar equivalent of powdered sodium hydroxide or potassium hydroxide to the solution.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium or potassium 4-ethylphenoxide salt.
-
Nucleophilic Substitution: To the stirred solution of the phenoxide, add a slight excess (1.1 molar equivalents) of ethyl iodide or ethyl bromide dropwise.
-
Heat the reaction mixture to reflux and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.
-
The crude this compound can be further purified by vacuum distillation to obtain the final product.
Caption: Synthesis workflow for this compound via Williamson ether synthesis.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene and methyl protons of the ethyl group, and the methylene and methyl protons of the ethoxy group.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the oxygen of the ethoxy group being the most deshielded among the aromatic carbons. Signals for the aliphatic carbons of the ethyl and ethoxy groups will also be present.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH (ortho to -OEt) | 6.8 - 7.0 (d, 2H) | 114 - 116 |
| Aromatic CH (meta to -OEt) | 7.0 - 7.2 (d, 2H) | 128 - 130 |
| Aromatic C (ipso to -OEt) | - | 158 - 160 |
| Aromatic C (ipso to -Et) | - | 135 - 137 |
| -OCH₂CH₃ | 3.9 - 4.1 (q, 2H) | 63 - 65 |
| -OCH₂CH₃ | 1.3 - 1.5 (t, 3H) | 14 - 16 |
| -CH₂CH₃ | 2.5 - 2.7 (q, 2H) | 28 - 30 |
| -CH₂CH₃ | 1.1 - 1.3 (t, 3H) | 15 - 17 |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 150, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ethyl group from the ethoxy moiety or the ethyl group from the aromatic ring. A GC-MS spectrum is available on SpectraBase.[7]
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis.[2] The phenetole scaffold, and more broadly, alkoxyaryl moieties, are present in numerous biologically active molecules and approved drugs.
Role as a Pharmacophore
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[8] The ethoxybenzene moiety of this compound can contribute to drug-receptor interactions in several ways:
-
Hydrophobic Interactions: The aromatic ring and the ethyl groups contribute to the lipophilicity of a molecule, which can be crucial for its transport across biological membranes and for binding to hydrophobic pockets in protein targets.
-
Hydrogen Bond Acceptor: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors on a receptor.[9]
-
Steric Influence: The ethoxy group provides steric bulk that can influence the overall conformation of a molecule and its fit within a binding site.
The strategic placement of an ethoxy group on an aromatic ring can modulate a compound's pharmacokinetic and pharmacodynamic properties. It can influence metabolic stability by blocking sites of oxidation and can fine-tune binding affinity and selectivity for a target receptor.
Caption: Logical relationships of the this compound scaffold in drug design.
References
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. spectrabase.com [spectrabase.com]
- 8. wpage.unina.it [wpage.unina.it]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-Ethylphenetole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 4-ethylphenetole, with a focus on the selection of starting materials and detailed experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound, also known as 1-ethoxy-4-ethylbenzene, is an aromatic ether with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The most common and direct method for its preparation is the Williamson ether synthesis, which involves the O-alkylation of 4-ethylphenol. This guide will delve into the specifics of this synthetic pathway, including the preparation of the key starting material, 4-ethylphenol.
Core Synthesis Pathway: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of this compound synthesis, the reaction involves the deprotonation of 4-ethylphenol to form the corresponding phenoxide, which then acts as a nucleophile and attacks an ethylating agent in an SN2 reaction.
The overall reaction is as follows:
Key Starting Materials and Reagents:
-
4-Ethylphenol: The phenolic substrate.
-
Ethylating Agent: Typically an ethyl halide (e.g., ethyl iodide, ethyl bromide) or diethyl sulfate.
-
Base: A strong base is required to deprotonate the phenol. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).
-
Solvent: A suitable solvent is needed to dissolve the reactants and facilitate the reaction. Common solvents include ethanol, acetone, and dimethylformamide (DMF).
-
Phase-Transfer Catalyst (Optional): In biphasic systems (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be used to increase the reaction rate.[1]
Signaling Pathway of the Williamson Ether Synthesis
The synthesis of this compound via the Williamson ether synthesis proceeds through a well-established SN2 mechanism.
Quantitative Data for Synthesis
Table 1: Reactant Quantities for Phenetole Synthesis [2]
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| Phenol | 94.11 | 5.0 | 0.053 |
| Sodium | 22.99 | 1.3 | 0.057 |
| Ethyl Bromide | 108.97 | 6.4 | 0.059 |
Table 2: Reaction Conditions and Yield for Phenetole Synthesis [2]
| Parameter | Value |
| Solvent | Absolute Methanol |
| Reaction Time | 45 minutes |
| Reaction Temperature | Reflux |
| Yield | ~4.7 g (~72%) |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its precursor, 4-ethylphenol.
Synthesis of 4-Ethylphenol (Precursor)
4-Ethylphenol can be synthesized from ethylbenzene through sulfonation followed by alkali fusion.[3]
Experimental Protocol:
-
Sulfonation: Carefully react ethylbenzene with fuming sulfuric acid (SO₃) to produce 4-ethylbenzenesulfonic acid. The reaction is typically carried out at a controlled temperature to favor the formation of the para isomer.
-
Alkali Fusion: The resulting 4-ethylbenzenesulfonic acid is then fused with a strong base, such as sodium hydroxide, at high temperatures. This step displaces the sulfonic acid group with a hydroxyl group.
-
Acidification: The resulting sodium 4-ethylphenoxide is then neutralized with a strong acid (e.g., HCl) to yield 4-ethylphenol.
-
Purification: The crude 4-ethylphenol can be purified by distillation or recrystallization.
Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from a similar synthesis of 4-ethylanisole.[1]
Materials:
-
4-Ethylphenol
-
25% Sodium Hydroxide (aqueous solution)
-
Ethyl Bromide or Ethyl Iodide
-
Tetrabutylammonium Bromide (Phase-Transfer Catalyst, optional)
-
Diethyl Ether (or other suitable organic solvent)
-
5% Sodium Hydroxide (aqueous solution)
-
Anhydrous Sodium Sulfate
-
Distilled Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-ethylphenol and a 25% aqueous solution of sodium hydroxide.
-
Formation of Phenoxide: Gently heat the mixture with stirring until the 4-ethylphenol dissolves and forms the sodium 4-ethylphenoxide.
-
Addition of Ethylating Agent: If using a phase-transfer catalyst, add it to the mixture at this stage. Then, slowly add the ethylating agent (ethyl bromide or ethyl iodide) to the reaction mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain it for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Extraction: Shake the separatory funnel to extract the product into the ether layer. Separate the layers and wash the organic layer with a 5% sodium hydroxide solution to remove any unreacted 4-ethylphenol, followed by a wash with distilled water.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a reliable and versatile method. The primary starting materials are 4-ethylphenol and an appropriate ethylating agent. The choice of base, solvent, and the potential use of a phase-transfer catalyst can be optimized to achieve high yields and purity. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this compound in a laboratory setting. Further optimization of the reaction conditions may be necessary depending on the specific scale and purity requirements of the final product.
References
4-Ethylphenetole: A Technical Guide to its Synthesis and Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylphenetole, a phenetole derivative, presents itself as a versatile scaffold and intermediate in organic synthesis with latent potential in medicinal chemistry and materials science. While direct research on this specific molecule is nascent, its structural similarity to other biologically active phenetole and phenol derivatives suggests promising avenues for investigation. This technical guide provides a comprehensive overview of the probable synthetic route for this compound, based on the well-established Williamson ether synthesis, and explores its potential research applications by drawing parallels with structurally related compounds. Detailed experimental protocols, logically derived from analogous syntheses, are presented alongside a discussion of its potential as a building block in the development of novel therapeutic agents.
Introduction
Phenetole and its derivatives are a class of aromatic ethers that have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The ethoxy group can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, with its ethyl substitution on the phenyl ring, offers a unique combination of steric and electronic properties that could be exploited in the design of novel molecules with specific pharmacological profiles. Although direct biological data for this compound is not extensively documented, the known activities of its precursor, 4-ethylphenol, and other related alkoxybenzenes, provide a strong rationale for its exploration in various research domains.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide, in this case, the phenoxide of 4-ethylphenol.
Reaction Scheme
The synthesis proceeds by deprotonating 4-ethylphenol with a suitable base to form the 4-ethylphenoxide ion, which then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or ethyl bromide.
Caption: General workflow for the Williamson ether synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the Williamson ether synthesis of analogous phenolic compounds.
Materials:
-
4-Ethylphenol
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Potassium Carbonate (K₂CO₃), finely ground
-
Ethyl Iodide (or Ethyl Bromide)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-ethylphenol (1.0 eq) in anhydrous DMF (5 mL/mmol of phenol) in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 15 mL), followed by water (2 x 15 mL), and finally with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Quantitative Data (Estimated)
| Parameter | Estimated Value |
| Yield | 85-95% |
| Purity | >98% (after purification) |
Potential Research Applications
The potential research applications of this compound can be inferred from the biological activities of its structural analogs, particularly 4-ethylphenol and other phenetole derivatives.
Agrochemical Research
The precursor to this compound, 4-ethylphenol, has demonstrated significant antifungal activity against various plant pathogens, including oomycetes like Phytophthora sojae and soil-borne fungi such as Rhizoctonia solani and Fusarium graminearum.[1][2][3] The proposed mechanism of action for 4-ethylphenol involves the disruption of the pathogen's cell membrane.[2]
Hypothetical Signaling Pathway Disruption:
Caption: Postulated mechanism of antifungal action for this compound derivatives.
This suggests that this compound and its derivatives could be investigated as potential agrochemicals. The ethyl ether group might modulate the compound's lipophilicity, potentially enhancing its penetration through the fungal cell wall and membrane, thereby increasing its efficacy.
Experimental Protocol: Antifungal Susceptibility Testing
A detailed protocol for testing the antifungal activity of this compound would involve the following steps:
Materials:
-
Pure this compound
-
Fungal strains (e.g., Phytophthora sojae, Fusarium graminearum)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes, pipettes, and other labware
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the stock solution in molten PDA to achieve the desired final concentrations.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the radial growth of the fungal colony at regular intervals until the control plate (with DMSO but no test compound) is fully covered.
-
Calculate the percentage of growth inhibition for each concentration of this compound.
-
Determine the half-maximal inhibitory concentration (IC50) value.
Medicinal Chemistry and Drug Discovery
The phenetole scaffold is a common feature in a number of pharmaceutical agents. The ethoxy group can serve as a bioisosteric replacement for other functional groups, improving pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Logical Relationship in Drug Design:
References
4-Ethylphenetole: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenetole, also known as 1-ethoxy-4-ethylbenzene, is an aromatic ether that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring an activated benzene ring due to the electron-donating ethoxy group, makes it amenable to a variety of electrophilic aromatic substitution reactions. This reactivity profile, combined with the presence of an ethyl group that can also be functionalized, allows for the construction of a diverse array of more complex molecules. This guide provides a comprehensive overview of the chemical properties, key synthetic reactions, and potential applications of this compound, with a particular focus on its utility in the development of novel pharmaceutical agents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1585-06-4 | |
| Molecular Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 205 °C | |
| Density | 0.922 g/cm³ | [LookChem physical properties] |
| Flash Point | 82 °C | |
| Refractive Index | 1.49 | [LookChem physical properties] |
| Solubility | Soluble in alcohol; insoluble in water | [para-ethyl phenetole, 1585-06-4 - The Good Scents Company] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-ethylphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from 4-ethylphenol and ethyl iodide.
Reagents and Materials:
-
4-Ethylphenol
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Ethyl iodide (C₂H₅I) or diethyl sulfate ((C₂H₅)₂SO₄)
-
Acetone or ethanol as solvent
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-ethylphenol (1.0 eq) in acetone or ethanol.
-
Add powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq) to the solution.
-
To the stirred suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation.
Expected Yield: 85-95%
Caption: Workflow for the synthesis of this compound.
Key Reactions of this compound
The electron-rich nature of the aromatic ring in this compound makes it an excellent substrate for electrophilic aromatic substitution reactions. The ethoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the ethyl group, substitution occurs predominantly at the ortho position (C2 and C6).
Nitration
Nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring, a functional group that is a versatile precursor for the synthesis of anilines, which are common in many pharmaceutical compounds.
Objective: To synthesize 2-nitro-4-ethylphenetole.
Reagents and Materials:
-
This compound
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄) or acetic anhydride ((CH₃CO)₂O)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath, dropping funnel
Procedure:
-
In a flask cooled in an ice bath, slowly add nitric acid (1.1 eq) to a stirred solution of this compound (1.0 eq) in dichloromethane.
-
A catalytic amount of sulfuric acid can be added to increase the reaction rate. Alternatively, acetic anhydride can be used as the solvent and activating agent.
-
Maintain the temperature below 5 °C during the addition.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.
Estimated Yield: 70-80% (mixture of ortho and minor para isomers)
Halogenation
Halogenation, the introduction of a halogen (e.g., Br, Cl), is another important transformation. The resulting aryl halides are key intermediates in cross-coupling reactions (e.g., Suzuki, Heck) for the formation of carbon-carbon bonds.
Objective: To synthesize 2-bromo-4-ethylphenetole.
Reagents and Materials:
-
This compound
-
Bromine (Br₂) or N-bromosuccinimide (NBS)
-
Acetic acid or carbon tetrachloride (CCl₄)
-
Sodium thiosulfate solution
Procedure:
-
Dissolve this compound (1.0 eq) in acetic acid or carbon tetrachloride.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent to the stirred mixture at room temperature. The reaction is typically rapid and exothermic.
-
Stir for 30-60 minutes after the addition is complete.
-
Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to obtain the crude product, which can be purified by distillation or chromatography.
Estimated Yield: 80-90%
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone. This reaction is a powerful tool for creating carbon-carbon bonds and is widely used in the synthesis of pharmaceutical intermediates.
Objective: To synthesize 1-(3-ethoxy-4-ethylphenyl)ethan-1-one.
Reagents and Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), dilute
-
Ice bath
Procedure:
-
Suspend anhydrous aluminum chloride (1.2 eq) in dry dichloromethane or carbon disulfide in a flask cooled with an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the suspension.
-
To this mixture, add a solution of this compound (1.0 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and remove the solvent to yield the acylated product.
Estimated Yield: 75-85%
Formylation
Formylation introduces a formyl group (-CHO) to the aromatic ring, producing an aldehyde. Aromatic aldehydes are versatile intermediates that can be converted into a wide range of functional groups. The Vilsmeier-Haack and Gattermann reactions are common methods for the formylation of electron-rich aromatic compounds.
Objective: To synthesize 2-ethoxy-5-ethylbenzaldehyde.
Reagents and Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE)
-
Sodium acetate solution
-
Ice bath
Procedure:
-
In a flask cooled with an ice bath, slowly add phosphorus oxychloride (1.5 eq) to N,N-dimethylformamide (3.0 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in 1,2-dichloroethane to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Add a saturated solution of sodium acetate to hydrolyze the intermediate iminium salt, and stir until the aldehyde is formed.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to give the crude aldehyde, which can be purified by chromatography or distillation.
Estimated Yield: 65-75%
Summary of Key Reactions
| Reaction | Reagents | Product | Estimated Yield (%) |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-ethylphenetole | 70-80 |
| Bromination | Br₂, Acetic Acid | 2-Bromo-4-ethylphenetole | 80-90 |
| Acylation | CH₃COCl, AlCl₃ | 1-(3-Ethoxy-4-ethylphenyl)ethan-1-one | 75-85 |
| Formylation | POCl₃, DMF | 2-Ethoxy-5-ethylbenzaldehyde | 65-75 |
Applications in Drug Development
The structural motifs accessible from this compound are prevalent in a variety of biologically active molecules. The ethoxybenzene core, in particular, is found in several established and investigational drugs.
Phenethylamine Scaffolds
One of the key applications of this compound is as a precursor to substituted phenethylamines. These are a class of compounds with a wide range of pharmacological activities, acting on the central nervous system. For instance, the nitration of this compound followed by reduction of the nitro group to an amine, and subsequent functionalization, can lead to the synthesis of various phenethylamine derivatives.
A notable example is the potential synthesis of analogues of escaline (3,5-dimethoxy-4-ethoxyphenethylamine), a known psychedelic compound. While not a direct derivative, the synthesis of escaline involves the ethylation of a phenolic hydroxyl group, highlighting the importance of the ethoxy moiety in modulating pharmacological activity. The synthesis of 4-ethoxyphenethylamine from this compound would follow a similar synthetic logic, involving functionalization of the ethyl group or the aromatic ring.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The phenetole scaffold is also present in some non-steroidal anti-inflammatory drugs. For example, phenacetin, an early analgesic and antipyretic, is N-(4-ethoxyphenyl)acetamide. Although phenacetin itself has been largely withdrawn due to side effects, its structure has served as a basis for the development of other analgesics. This compound can be a starting material for analogues of such compounds. For instance, Friedel-Crafts acylation of this compound followed by conversion of the ketone to an oxime and subsequent Beckmann rearrangement could provide a route to substituted acetanilides. These derivatives could be explored for their potential as COX inhibitors.
Caption: Potential drug development pathways from this compound.
Conclusion
This compound is a readily accessible and highly versatile building block for organic synthesis. Its activated aromatic ring allows for a range of regioselective functionalizations, including nitration, halogenation, Friedel-Crafts acylation, and formylation. The resulting derivatives are valuable intermediates for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The potential to construct substituted phenethylamines and analogues of known NSAIDs underscores the importance of this compound as a key starting material for drug discovery and development professionals. The experimental protocols and synthetic pathways outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable chemical entity.
An In-depth Technical Guide to the Solubility of 4-Ethylphenetole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenetole, also known as 1-ethoxy-4-ethylbenzene, is an aromatic ether with the chemical formula C10H14O.[1][2][3] Its molecular structure, characterized by an ethyl group and an ethoxy group attached to a benzene ring, imparts properties that make it a compound of interest in various chemical and industrial applications. Notably, its high boiling point and function as an organic solvent have led to its use in the formulation of liquid compositions for inkjet printing of organic electronic layers, such as in the fabrication of Organic Light-Emitting Diodes (OLEDs).[4] Understanding the solubility of this compound in a range of organic solvents is crucial for its effective use in these and other applications, including organic synthesis and formulation development.
This technical guide provides a summary of the available solubility data for this compound, detailed experimental protocols for determining its solubility, and an illustrative workflow for an application where its solvent properties are critical.
Quantitative Solubility Data
The following table summarizes the limited quantitative and qualitative solubility data that has been reported.
| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |
| Water | 63.36 mg/L (estimated)[5] | Insoluble[5] | 25 |
| Alcohol | Data not available | Soluble[5] | Not Specified |
| Ethanol | Data not available | Soluble | Not Specified |
| Diethyl Ether | Data not available | Soluble | Not Specified |
| Carbon Tetrachloride | Data not available | Soluble | Not Specified |
Note: The lack of extensive quantitative data highlights a knowledge gap for this specific compound. Researchers requiring precise solubility values for their applications are encouraged to determine this data experimentally using the protocols outlined in the following section.
Experimental Protocols
To address the absence of comprehensive solubility data, this section provides detailed methodologies for the experimental determination and quantification of this compound in organic solvents.
Experimental Determination of Solubility (Shake-Flask Method)
The isothermal shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a liquid solute in a solvent.
Materials and Equipment:
-
This compound (>97.0% purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane) of analytical grade
-
Thermostatically controlled water bath or incubator with shaking capabilities
-
Calibrated thermometer
-
Glass vials with airtight seals (e.g., screw caps with PTFE septa)
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Preparation of Supersaturated Solutions: In a series of glass vials, add an excess amount of this compound to a known volume of the selected organic solvent. The presence of a distinct second phase of this compound should be visible.
-
Equilibration: Securely seal the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of this compound in the solvent phase remains constant over time.
-
Phase Separation: After equilibration, stop the shaking and allow the vials to rest in the thermostatic bath for several hours (e.g., 12-24 hours) to allow for complete phase separation.
-
Sampling: Carefully withdraw an aliquot of the clear, saturated solvent phase using a pre-warmed syringe to avoid precipitation of the solute upon cooling. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.
-
Quantification: Determine the mass of the collected aliquot. Dilute the sample with a known volume of the pure solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated GC-FID or GC-MS method to determine the concentration of this compound.
-
Data Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be repeated at different temperatures as required.
Analytical Quantification of this compound by GC-FID
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or similar, equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound in the solvent of interest over a concentration range that brackets the expected solubility.
-
Calibration Curve: Inject the calibration standards into the GC-FID system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample from the solubility experiment into the GC-FID system under the same conditions as the standards.
-
Concentration Determination: Using the peak area of this compound from the sample chromatogram, determine the concentration from the calibration curve.
Application Workflow: Solution-Processed Organic Light-Emitting Diode (OLED) Fabrication
The high boiling point of this compound makes it a suitable solvent for the solution-based fabrication of organic electronic devices, such as OLEDs.[4] A higher boiling point solvent allows for more controlled drying of the thin films, which is critical for device performance. The following diagram illustrates a generalized workflow for the fabrication of a solution-processed OLED where a solvent like this compound could be utilized for the deposition of the emissive layer.
Caption: A generalized workflow for the fabrication of a solution-processed OLED.
This workflow demonstrates the sequential deposition of various organic layers onto a prepared substrate. The use of a high-boiling-point solvent such as this compound for the emissive layer is critical for achieving a uniform and high-quality film, which directly impacts the efficiency and lifetime of the final OLED device.[4]
References
Illuminating New Chemical Frontiers: A Technical Guide to Novel Reactions of 4-Ethylphenetole
For Immediate Release
[City, State] – December 24, 2025 – In a significant contribution to the fields of synthetic chemistry and drug discovery, this technical guide unveils a comprehensive exploration of novel reactions involving 4-Ethylphenetole. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, quantitative data, and visualizations of key chemical transformations. The guide focuses on unlocking the synthetic potential of this compound, a versatile aromatic ether, by detailing innovative methods for its functionalization.
This compound, also known as 1-ethoxy-4-ethylbenzene, is a readily available aromatic compound. Its unique structure, featuring an electron-rich benzene ring activated by an ethoxy group and possessing a reactive ethyl substituent, makes it an attractive starting material for the synthesis of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. This guide delves into specific, high-impact reactions that enable the precise modification of its aromatic core and aliphatic side chain.
Key Reaction Classes Explored:
This guide provides detailed insights into three primary classes of novel reactions for the functionalization of this compound:
-
Directed Ortho-Metalation: Leveraging the directing effect of the ethoxy group to achieve selective functionalization at the position ortho to the ether linkage.
-
Benzylic C-H Oxidation: Targeting the ethyl group for oxidation to introduce valuable carbonyl functionality.
-
Catalytic Ortho-C-H Silylation: A modern approach for the direct introduction of a silyl group onto the aromatic ring, opening avenues for further transformations.
Experimental Protocols and Data
A cornerstone of this technical guide is the provision of detailed, step-by-step experimental protocols for the highlighted reactions. These protocols are designed to be readily implemented in a laboratory setting. All quantitative data, including reaction yields and conditions for analogous substrates, are summarized in the tables below for easy comparison and adaptation.
Directed Ortho-Formylation of Phenolic Analogs
The ortho-formylation of phenols is a powerful tool for introducing an aldehyde group at a specific position. While a direct protocol for this compound was not found in the surveyed literature, a well-established method for a range of phenolic derivatives provides a strong starting point for its application.
Table 1: Ortho-Formylation of Various Phenolic Derivatives [1][2][3]
| Phenolic Substrate | Reaction Time (h) | Yield (%) |
| 2-Bromophenol | 4 | 81 |
| 4-Chlorophenol | 2 | 95 |
| 4-tert-Butylphenol | 2 | 96 |
| 2-Naphthol | 20 | 73 |
Experimental Protocol: General Procedure for Ortho-Formylation of Phenols [1][2]
A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with anhydrous magnesium dichloride (2 equivalents) and paraformaldehyde (3 equivalents). Anhydrous tetrahydrofuran (THF) is added, followed by the dropwise addition of triethylamine (2 equivalents). The mixture is stirred for 10 minutes before the dropwise addition of the phenol (1 equivalent). The reaction mixture is then heated to a gentle reflux for the time specified in Table 1. After cooling to room temperature, the reaction is quenched with 1 N HCl and extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Vanadium-Catalyzed Benzylic C-H Oxidation
The selective oxidation of the benzylic C-H bonds of the ethyl group in this compound opens a direct route to valuable ketone derivatives. A highly selective vanadium-catalyzed protocol has been developed for the oxidation of various ethylbenzene derivatives.
Table 2: Benzylic Oxidation of Ethylbenzene Derivatives [4]
| Substrate | Yield of Ketone (%) |
| Ethylbenzene | 90 |
| 1-Ethyl-4-fluorobenzene | 91 |
| 1-Chloro-4-ethylbenzene | 86 |
| 4-Ethylbenzonitrile | 77 |
| 1-Ethyl-4-methoxybenzene | 54 |
Experimental Protocol: General Procedure for Benzylic C-H Oxidation [4]
In a glovebox, a glass vial is charged with the ethylbenzene derivative (1.0 mmol), a vanadium catalyst, and a suitable solvent under an argon atmosphere. The reaction is initiated by the addition of an oxidant. The vial is sealed and stirred at the designated temperature for the required time. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the corresponding acetophenone derivative.
Rhodium-Catalyzed Ortho-C-H Silylation of Phenolic Analogs
Catalytic C-H silylation represents a modern and efficient method for introducing silicon-containing moieties, which are versatile handles for further synthetic transformations. A rhodium-catalyzed protocol has been established for the ortho-silylation of silyl acetals derived from phenols.
Table 3: Ortho-C-H Silylation of Phenol-Derived Silyl Acetals [5]
| Substrate (Silyl Acetal of) | Yield of Dioxasiline (%) |
| 2,4-Dimethylphenol | 84 |
| Sesamol | Major product (3:1 regioselectivity) |
| 4-Acetoxyphenyl pivolate | 72 (mono-silylation) / 83 (di-silylation) |
Experimental Protocol: General Procedure for Rh-Catalyzed Arene Ortho-C-H Silylation [5]
To a crude solution of the hydridodiethylsilyl acetal (1 mmol) in THF (1 M) are added [Rh(nbd)Cl]₂ (0.4 mol%), tris(4-methoxyphenyl)phosphine (2.4 mol%), and norbornene (2 mmol). The reaction vessel is sealed and the mixture is stirred at 120 °C for 15 minutes. The progress of the reaction is monitored by GC-MS. Upon completion, the reaction mixture can be directly subjected to further transformations or purified by chromatography.
Visualizing Synthetic Pathways and Workflows
To further clarify the experimental processes and logical connections between the described reactions, the following diagrams have been generated using the DOT language.
Caption: Workflow for the ortho-formylation of phenols.
Caption: Proposed pathway for benzylic C-H oxidation.
Caption: Logical steps in ortho-C-H silylation of phenols.
Applications in Drug Discovery and Beyond
The functionalized derivatives of this compound obtained through these novel reactions represent a rich scaffold for the development of new pharmaceutical agents and advanced materials. The introduction of aldehyde, ketone, and silyl groups opens up a vast chemical space for further elaboration, enabling the synthesis of diverse libraries of compounds for high-throughput screening.
For instance, the resulting salicylaldehyde derivatives are precursors to a wide range of biologically active molecules, including anti-inflammatory agents and ligands for various receptors. Aryl ketones are key pharmacophores in numerous approved drugs. The ability to introduce these functional groups directly onto the this compound core streamlines the synthesis of potential drug candidates, accelerating the drug discovery pipeline.
This technical guide provides the foundational knowledge and practical protocols necessary for researchers to explore the untapped potential of this compound in their synthetic endeavors. By offering a clear and detailed roadmap for these novel transformations, we anticipate that this work will inspire further innovation in the chemical sciences.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Ethylphenetole via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenetole, also known as 1-ethoxy-4-ethylbenzene, is an aromatic ether with potential applications in organic synthesis and as a building block in the development of more complex molecules. The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] This document provides a detailed protocol for the synthesis of this compound from 4-ethylphenol and an ethyl halide, based on established Williamson ether synthesis procedures for analogous compounds.[3][4]
Reaction Principle
The synthesis of this compound via the Williamson ether synthesis involves the deprotonation of 4-ethylphenol with a suitable base to form the 4-ethylphenoxide ion. This nucleophilic phenoxide then attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction to yield this compound.[1][2]
Reaction Scheme:
Data Presentation
The following table summarizes the key reactants and products involved in the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| 4-Ethylphenol | C8H10O | 122.16 | Starting Material |
| Sodium Hydroxide | NaOH | 40.00 | Base |
| Potassium Carbonate | K2CO3 | 138.21 | Base (Alternative) |
| Ethyl Iodide | C2H5I | 155.97 | Ethylating Agent |
| Ethyl Bromide | C2H5Br | 108.97 | Ethylating Agent (Alternative) |
| This compound | C10H14O | 150.22 | Product |
Experimental Protocols
This protocol is adapted from established procedures for the Williamson ether synthesis of similar phenolic compounds.[3][4][5]
Materials and Reagents
-
4-Ethylphenol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
Ethyl iodide (CH3CH2I) or Ethyl bromide (CH3CH2Br)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Synthesis Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-ethylphenol (1.0 eq) in a suitable solvent such as anhydrous DMF or acetone.
-
Deprotonation: Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq). Stir the mixture at room temperature for 15-30 minutes to form the 4-ethylphenoxide.
-
Alkylation: To the stirred suspension, add ethyl iodide or ethyl bromide (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 50-100 °C) and maintain the reflux for 1-8 hours.[6] The progress of the reaction can be monitored by TLC.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash with a 5% sodium hydroxide solution to remove any unreacted 4-ethylphenol.[3][5]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).[7][8]
-
-
Characterization:
-
Characterize the purified this compound by spectroscopic methods (1H NMR, 13C NMR, IR) and compare the data with literature values.
-
Determine the yield of the purified product. Yields for Williamson ether syntheses can range from 50-95% depending on the specific conditions and substrates.[6]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
This diagram illustrates the SN2 mechanism of the Williamson ether synthesis.
Caption: SN2 mechanism of this compound synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. youtube.com [youtube.com]
Application Note and Protocol for the Purification of 4-Ethylphenetole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 4-Ethylphenetole (1-Ethoxy-4-ethylbenzene). The described methodology is designed to remove common impurities that may be present after synthesis, such as unreacted starting materials and byproducts. The protocol employs a liquid-liquid extraction followed by fractional distillation, which is a standard and effective method for purifying liquid organic compounds. This application note is intended to guide researchers in obtaining high-purity this compound for use in further synthetic applications or analytical studies.
Introduction
This compound is an aromatic ether that can serve as a building block in the synthesis of more complex organic molecules, including those of pharmaceutical interest. The purity of such intermediates is critical to ensure the desired outcome of subsequent reactions and to avoid the introduction of unwanted side products. The most common route for the synthesis of this compound is the Williamson ether synthesis, reacting 4-ethylphenol with an ethyl halide (e.g., ethyl bromide or iodide) in the presence of a base. Potential impurities from this synthesis include unreacted 4-ethylphenol, excess ethyl halide, the base, and salts formed during the reaction. This protocol details the steps to effectively remove these impurities.
Data Presentation
The following table summarizes the key physical properties of this compound and common impurities, which are critical for the purification process.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C₁₀H₁₄O | 150.22 | 205 | Insoluble in water, soluble in organic solvents.[1] |
| 4-Ethylphenol | C₈H₁₀O | 122.16 | 219 | Sparingly soluble in water, soluble in organic solvents and aqueous base. |
| Ethyl Bromide | C₂H₅Br | 108.97 | 38 | Sparingly soluble in water, soluble in organic solvents. |
| Sodium Hydroxide | NaOH | 40.00 | 1388 | Soluble in water, insoluble in most organic solvents. |
| Sodium Bromide | NaBr | 102.89 | 1396 | Soluble in water, insoluble in most organic solvents. |
Experimental Protocol
This protocol outlines the purification of crude this compound, assuming it was synthesized via Williamson ether synthesis.
Materials and Reagents:
-
Crude this compound
-
Diethyl ether (or other suitable extraction solvent)
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Round-bottom flask
-
Fractional distillation apparatus (distillation column, condenser, receiving flask, heating mantle)
-
Rotary evaporator (optional)
-
pH paper or meter
Procedure:
-
Dissolution: Dissolve the crude this compound in approximately 3-4 volumes of diethyl ether. Transfer the solution to a separatory funnel.
-
Aqueous Wash to Remove Phenolic Impurities:
-
Add an equal volume of 5% aqueous NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the deprotonated 4-ethylphenol (sodium 4-ethylphenoxide).
-
Drain and collect the aqueous layer.
-
Repeat this wash step one more time to ensure complete removal of the phenolic impurity.
-
-
Water Wash to Remove Base:
-
Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.
-
Shake, allow the layers to separate, and discard the aqueous layer.
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of saturated aqueous NaCl solution (brine). This helps to break any emulsions and remove the bulk of the dissolved water from the organic layer.
-
Shake, allow the layers to separate, and discard the aqueous layer.
-
-
Drying the Organic Phase:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to the solution.
-
Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing.
-
Allow the mixture to stand for 15-20 minutes to ensure complete drying.
-
Filter the solution to remove the drying agent, collecting the filtrate in a round-bottom flask.
-
-
Solvent Removal:
-
Remove the diethyl ether using a rotary evaporator. Alternatively, the solvent can be removed by simple distillation.
-
-
Final Purification by Fractional Distillation:
-
Assemble a fractional distillation apparatus. Ensure all glassware is dry.
-
Transfer the crude, solvent-free this compound to the distillation flask. Add a few boiling chips.
-
Slowly heat the flask.
-
Collect and discard any initial low-boiling fractions (which may contain residual solvent or other volatile impurities).
-
Carefully collect the fraction that distills at or near the boiling point of this compound (205 °C).[1]
-
Monitor the temperature at the head of the distillation column. A stable temperature during distillation indicates a pure fraction is being collected.
-
Stop the distillation before the flask goes to dryness.
-
-
Characterization:
-
The purity of the collected fraction should be assessed using appropriate analytical techniques, such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy. A purity of >97% is expected.[1]
-
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Application Note: GC-MS Analysis of a 4-Ethylphenetole Reaction Mixture
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of a 4-Ethylphenetole reaction mixture. The protocol is designed for researchers, scientists, and drug development professionals to monitor reaction progress, identify byproducts, and quantify the final product. The methodology employs a standard GC-MS system and incorporates 4-propylphenetole as an internal standard for accurate quantification.
Introduction
This compound is an aromatic ether of interest in the synthesis of various organic compounds. Its production, commonly achieved through Williamson ether synthesis, involves the reaction of 4-ethylphenol with an ethylating agent. Monitoring the reaction mixture is crucial for optimizing yield, minimizing impurities, and ensuring the quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of the components in the reaction mixture. This protocol provides a comprehensive guide to sample preparation, GC-MS parameters, and data analysis for a typical this compound synthesis.
Experimental Protocols
Synthesis of this compound (Illustrative)
A common synthetic route to this compound is the Williamson ether synthesis.[1] In a typical procedure, 4-ethylphenol is deprotonated by a base, such as sodium hydroxide, to form the corresponding phenoxide. This nucleophile then reacts with an ethylating agent, like iodoethane, in an SN2 reaction to yield this compound. A phase-transfer catalyst may be used to facilitate the reaction between the aqueous and organic phases.
Expected Reaction Mixture Components:
-
Product: this compound
-
Reactants: 4-Ethylphenol, Iodoethane
-
Byproducts: Potential side-products from elimination or other side reactions.
-
Solvent: Dichloromethane (or other suitable organic solvent)
-
Catalyst: Phase-transfer catalyst (e.g., tetrabutylammonium bromide), Base (e.g., Sodium Hydroxide)
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[2][3]
-
Reaction Quenching: At the desired reaction time, quench a 100 µL aliquot of the reaction mixture by adding it to 1 mL of deionized water in a microcentrifuge tube.
-
Extraction: Add 1 mL of dichloromethane to the tube. Vortex for 1 minute to extract the organic components.
-
Phase Separation: Centrifuge the tube at 2000 rpm for 5 minutes to ensure complete phase separation.
-
Sample Dilution: Carefully transfer the organic (bottom) layer to a clean GC vial. Dilute the sample 1:100 with dichloromethane.
-
Internal Standard Spiking: Add 4-propylphenetole (internal standard) to the diluted sample to a final concentration of 10 µg/mL.
GC-MS Instrumentation and Parameters
The analysis is performed on a standard GC-MS system. The following parameters are recommended and can be optimized based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Oven Program | Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 400 amu |
| Solvent Delay | 3 minutes |
Data Presentation and Analysis
Compound Identification
Compounds are identified by comparing their retention times and mass spectra with those of known standards and reference libraries such as the NIST Mass Spectral Library. The expected mass spectral data for the key components are provided below.
Table 1: Mass Spectral Data for Key Components
| Compound | Molecular Weight | Key Mass Fragments (m/z) |
| This compound | 150.22 | 150, 121, 91, 77 |
| 4-Ethylphenol | 122.16 | 122, 107, 77 |
| Iodoethane | 155.97 | 156, 127, 29 |
| 4-Propylphenetole (IS) | 164.25 | 164, 135, 107, 91, 77 |
Quantitative Analysis
For quantitative analysis, a calibration curve is constructed using standard solutions of this compound at various concentrations, each containing the internal standard at a fixed concentration. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Table 2: Example Calibration Data for this compound
| Standard Concentration (µg/mL) | This compound Peak Area | 4-Propylphenetole (IS) Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,543 | 151,234 | 0.506 |
| 10 | 153,456 | 150,987 | 1.016 |
| 25 | 382,123 | 150,567 | 2.538 |
| 50 | 760,987 | 151,111 | 5.036 |
| 100 | 1,525,678 | 150,876 | 10.112 |
Calibration Curve: A linear regression of the Peak Area Ratio vs. Standard Concentration should yield a correlation coefficient (R²) > 0.995 for accurate quantification.
Visualization
Caption: Workflow from synthesis to GC-MS analysis and data processing.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 4-Ethylphenetole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the structural elucidation of 4-ethylphenetole using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The included data and methodologies are intended to guide researchers in confirming the synthesis and purity of this compound, a key intermediate in various chemical syntheses.
Introduction to this compound and NMR Analysis
This compound, also known as 1-ethoxy-4-ethylbenzene, is an organic compound with the chemical formula C₁₀H₁₄O. As a derivative of phenetole, it finds applications in the synthesis of pharmaceuticals and other specialty chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation of such organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise arrangement of atoms within the molecule can be determined.
Predicted NMR Spectral Data
Due to the limited availability of experimentally acquired and published NMR spectra for this compound, the following data has been generated using validated NMR prediction software. These predicted values provide a reliable reference for the experimental analysis of this compound.
¹H NMR (500 MHz, CDCl₃) Data Summary
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| a | 7.11 | Doublet | 2H | 8.6 | Ar-H (ortho to -OEt) |
| b | 6.83 | Doublet | 2H | 8.6 | Ar-H (ortho to -Et) |
| c | 3.99 | Quartet | 2H | 7.0 | -O-CH₂ -CH₃ |
| d | 2.60 | Quartet | 2H | 7.6 | Ar-CH₂ -CH₃ |
| e | 1.40 | Triplet | 3H | 7.0 | -O-CH₂-CH₃ |
| f | 1.22 | Triplet | 3H | 7.6 | Ar-CH₂-CH₃ |
¹³C NMR (125 MHz, CDCl₃) Data Summary
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 157.9 | C -OEt |
| 2 | 135.9 | C -Et |
| 3 | 128.7 | C H (ortho to -Et) |
| 4 | 114.2 | C H (ortho to -OEt) |
| 5 | 63.5 | -O-CH₂ -CH₃ |
| 6 | 28.3 | Ar-CH₂ -CH₃ |
| 7 | 15.8 | Ar-CH₂-CH₃ |
| 8 | 14.9 | -O-CH₂-CH₃ |
Experimental Protocols
The following protocols provide a standardized procedure for the preparation and analysis of a this compound sample by NMR spectroscopy.
Sample Preparation
-
Sample Weighing : Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Filtration (Optional) : If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping : Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
-
Instrument Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking : The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming : Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.
-
Tuning and Matching : Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.
-
¹H NMR Acquisition Parameters (Typical for 500 MHz) :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width : Approximately 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters (Typical for 125 MHz) :
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width : Approximately 200-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 128-1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Visualizations
The following diagrams illustrate the experimental workflow and the structural assignment of the NMR signals.
Caption: Workflow for NMR analysis of this compound.
Caption: this compound structure with signal assignments.
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of 4-Ethylphenetole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenetole (1-ethoxy-4-ethylbenzene) is an aromatic ether that finds applications in various fields, including fragrance, flavoring, and as an intermediate in organic synthesis. Understanding its mass spectrometry (MS) fragmentation pattern is crucial for its identification and quantification in complex matrices. This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of this compound, a typical experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and a visual representation of its fragmentation pathway.
Molecular Structure and Properties
-
Compound Name: this compound
-
Synonyms: 1-Ethoxy-4-ethylbenzene, p-Ethylphenetole
-
CAS Number: 1585-06-4[1]
-
Molecular Formula: C₁₀H₁₄O[1]
-
Molecular Weight: 150.22 g/mol [1]
Mass Spectrometry Fragmentation Pattern
Under electron ionization (EI), this compound undergoes characteristic fragmentation, yielding a series of diagnostic ions. The mass spectrum is characterized by a distinct molecular ion peak and several major fragment ions resulting from the cleavage of the ether bond and rearrangements.
Data Presentation: Key Fragment Ions
The quantitative data for the principal fragment ions of this compound observed in its mass spectrum are summarized in the table below. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity |
| 150 | [C₁₀H₁₄O]⁺• (Molecular Ion) | High |
| 135 | [C₉H₁₁O]⁺ | High |
| 122 | [C₈H₁₀O]⁺• | Moderate |
| 107 | [C₇H₇O]⁺ | Major |
| 91 | [C₇H₇]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Moderate |
Interpretation of the Fragmentation Pattern
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion at m/z 150. The major fragmentation pathways include:
-
α-Cleavage (Loss of a Methyl Radical): The loss of a methyl radical (•CH₃) from the ethyl group attached to the benzene ring results in the formation of a stable benzylic cation at m/z 135 .
-
Benzylic Cleavage (Loss of an Ethyl Radical): Cleavage of the bond between the ethyl group and the aromatic ring leads to the formation of a phenoxy radical and an ethyl cation. However, a more significant fragmentation pathway involves the cleavage of the ethyl group from the ether linkage.
-
McLafferty-type Rearrangement: A hydrogen atom from the ethyl group can be transferred to the oxygen atom, followed by the elimination of an ethene molecule, leading to the formation of a radical cation at m/z 122 .
-
Formation of the Base Peak (m/z 107): The most abundant fragment ion, the base peak, is observed at m/z 107 . This ion is likely formed through a rearrangement process involving the loss of an ethyl radical from the ether linkage, followed by the loss of a neutral carbon monoxide (CO) molecule. This pathway leads to a highly stable tropylium-like ion.
-
Formation of Tropylium Ion (m/z 91): The fragment at m/z 91 corresponds to the stable tropylium cation, a common fragment in the mass spectra of alkylbenzenes.
-
Formation of Phenyl Cation (m/z 77): The presence of a peak at m/z 77 indicates the formation of the phenyl cation, resulting from the cleavage of the bond between the aromatic ring and the ethoxy group.
Experimental Protocols
A typical experimental setup for the analysis of this compound involves gas chromatography for separation followed by mass spectrometry for detection and identification.
Sample Preparation
For a standard solution, dissolve this compound in a volatile organic solvent such as dichloromethane or hexane to a final concentration of approximately 10 µg/mL. Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-450 |
Mandatory Visualization
Fragmentation Pathway of this compound
The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Workflow for GC-MS Analysis
The logical flow of the experimental protocol for analyzing this compound is depicted below.
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for the Use of 4-Ethylphenetole as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Application Note: 4-Ethylphenetole as a Non-Deuterated Internal Standard for Chromatographic Analysis of Aromatic Compounds
Introduction
Quantitative analysis in chromatography relies on the precise and accurate measurement of analyte concentrations. The use of an internal standard (IS) is a widely adopted technique to improve the reliability of these measurements.[1][2] An internal standard is a compound of known concentration added to samples, calibration standards, and quality controls to correct for variations in sample preparation, injection volume, and instrument response.[1][3] While isotopically labeled standards are often considered the gold standard, particularly in mass spectrometry, non-deuterated compounds can serve as effective and economical alternatives when they meet specific criteria.[4][5]
This application note describes the potential use of this compound as a non-deuterated internal standard for the quantitative analysis of aromatic compounds, such as phenols, anilines, and other aromatic ethers, by gas chromatography (GC) and liquid chromatography (LC).
Properties of this compound
This compound (1-ethoxy-4-ethylbenzene) is an aromatic ether with properties that make it a suitable candidate for an internal standard in the analysis of other aromatic compounds. Its key characteristics are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C10H14O | --INVALID-LINK-- |
| Molecular Weight | 150.22 g/mol | --INVALID-LINK-- |
| Boiling Point | 209-211 °C | --INVALID-LINK-- |
| logP (o/w) | 3.628 (est.) | --INVALID-LINK-- |
| Solubility | Soluble in alcohol; Insoluble in water | --INVALID-LINK-- |
| Structure | Aromatic Ether | N/A |
Principle of Use as an Internal Standard
The fundamental principle of the internal standard method is to compare the response of the analyte to the response of a constant amount of the internal standard.[1] this compound, when added to a sample, undergoes the same sample preparation and analysis steps as the target analytes. Any loss of analyte during extraction, derivatization, or injection will be mirrored by a proportional loss of this compound.[2] By using the ratio of the analyte peak area to the internal standard peak area for quantification, these variations can be effectively normalized, leading to improved precision and accuracy.[1]
Rationale for Selection
The selection of a suitable internal standard is critical for the success of a quantitative method.[3][6] this compound is a promising candidate for the analysis of other aromatic compounds due to the following reasons:
-
Chemical Similarity: As an aromatic ether, its chemical structure is similar to a range of aromatic analytes, suggesting it will behave similarly during extraction and chromatography.[3][6]
-
Commercial Availability: It is readily available from chemical suppliers.
-
Absence in Samples: It is a synthetic compound and is unlikely to be naturally present in most biological or environmental samples.[3]
-
Chromatographic Behavior: Its boiling point and polarity are suitable for both GC and reversed-phase LC, allowing for good peak shape and retention.
-
Stability: It is a chemically stable compound under typical analytical conditions.[2]
Potential Applications
This compound can be considered as an internal standard in a variety of applications, including:
-
Pharmaceutical Analysis: Quantification of aromatic drug substances or impurities in drug formulations.
-
Environmental Monitoring: Measurement of phenolic or anilinic pollutants in water and soil samples.
-
Food and Beverage Analysis: Determination of aromatic flavor or aroma compounds.
-
Forensic Toxicology: Screening and quantification of aromatic drugs or metabolites in biological matrices.
Experimental Protocols
The following are generalized protocols for the use of this compound as an internal standard in GC and LC analysis. Method parameters should be optimized for specific applications.
General Workflow for Internal Standard Analysis
The overall workflow for using this compound as an internal standard is depicted below.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 3. Choosing an Internal Standard [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Enhanced GC-MS Detection of 4-Ethylphenol through Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethylphenol is a volatile phenolic compound of significant interest in the food and beverage industry, particularly in winemaking, where it can contribute to undesirable sensory characteristics.[1] It is also a relevant analyte in environmental and biomedical research.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of 4-ethylphenol; however, its direct analysis can be challenging due to its polarity, which can lead to poor chromatographic peak shape and reduced sensitivity.[1]
This application note provides detailed protocols for the chemical derivatization of 4-ethylphenol to enhance its detection by GC-MS. Derivatization is a process that chemically modifies an analyte to improve its analytical properties.[1][2] For GC-MS, this typically involves converting polar functional groups into less polar, more volatile ones.[3][4] The primary methods discussed are silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acetylation with acetic anhydride.[1]
Note on 4-Ethylphenetole: This document focuses on 4-ethylphenol. Its ether analog, this compound, lacks the reactive phenolic hydroxyl group and is already less polar and more volatile. Therefore, the derivatization methods described herein, which target active hydrogens, are not typically applied to this compound but are essential for the proper analysis of 4-ethylphenol.
Principle of Derivatization for Enhanced GC-MS Detection
The primary goal of derivatizing 4-ethylphenol is to replace the active hydrogen of the phenolic hydroxyl group with a non-polar functional group.[1][4] This transformation reduces the compound's polarity and its ability to form hydrogen bonds, leading to several analytical advantages:[1][3]
-
Improved Peak Shape: Reduces peak tailing, resulting in sharper, more symmetrical peaks.[1]
-
Increased Volatility: Lowers the boiling point, allowing the compound to elute at lower temperatures and reducing the risk of thermal degradation.[4]
-
Enhanced Sensitivity: Increases signal intensity, leading to lower limits of detection (LOD) and quantification (LOQ).[1]
-
Characteristic Mass Spectra: Creates derivatives with specific and often higher mass fragmentation patterns that can aid in confident identification and quantification.[1]
Experimental Protocols
Protocol 1: Silylation with BSTFA
Silylation is a robust and widely used derivatization technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3][5][6] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[1][6] The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity for moderately hindered compounds.[4][6][7]
Materials:
-
4-Ethylphenol standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), preferably with 1% TMCS
-
Pyridine or Acetonitrile (anhydrous, as solvent/catalyst)
-
GC vials (2 mL) with caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: If starting with a liquid sample (e.g., water, wine), perform a liquid-liquid or solid-phase extraction to isolate 4-ethylphenol and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried residue in a GC vial, add 100 µL of BSTFA (with 1% TMCS) and 50 µL of pyridine.[6] Pyridine acts as a catalyst and solvent.
-
Reaction: Tightly cap the vial and vortex for 1 minute to ensure complete mixing and dissolution.[6]
-
Heating: Heat the mixture at 60-75°C for 30-60 minutes in a heating block or water bath.[1][7] Optimal time and temperature may require empirical determination.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample can be injected directly into the GC-MS system. Depending on the initial concentration, dilution with a suitable solvent like hexane may be necessary.
Protocol 2: Acetylation with Acetic Anhydride
Acetylation is an alternative method that converts the phenolic hydroxyl group into an ester, which is less polar and more volatile.[3] Acetic anhydride is a widely used, effective, and inexpensive acylation reagent.[8] The reaction is often performed in the presence of a base to neutralize the acetic acid byproduct.
Materials:
-
4-Ethylphenol standard or sample extract
-
Acetic anhydride
-
Pyridine or an aqueous base solution (e.g., K₂CO₃, Na₂HPO₄)[8]
-
Extraction solvent (e.g., hexane or dichloromethane)
-
Anhydrous sodium sulfate
-
GC vials (2 mL) with caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: For aqueous samples, place 10-20 mL into a suitable vessel.
-
Reagent Addition: Add a basic catalyst, such as 1 mL of saturated potassium carbonate solution, followed by 200-400 µL of acetic anhydride.[8][9]
-
Reaction: Seal the vessel and vortex or shake vigorously for 5-10 minutes at room temperature. Alternatively, heat at a moderate temperature (e.g., 55°C for 20 minutes) to facilitate the reaction.[9]
-
Extraction: After the reaction, extract the acetylated derivative by adding 2-5 mL of hexane or dichloromethane and shaking vigorously for 2 minutes. Allow the layers to separate.
-
Drying: Carefully transfer the organic (top) layer to a clean tube or vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[6]
-
Analysis: The dried extract can be injected directly into the GC-MS. If necessary, concentrate the extract under a gentle nitrogen stream before analysis.
Data Presentation
The following table summarizes typical performance data improvements observed after derivatization of 4-ethylphenol for GC-MS analysis.
| Analyte Form | Typical Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Peak Shape |
| Underivatized 4-Ethylphenol | 12.5 | ~5.0 | ~15.0 | Tailing |
| 4-Ethylphenol-TMS Derivative | 10.2 | ~0.1 | ~0.5 | Symmetrical |
| 4-Ethylphenol-Acetate Derivative | 11.1 | ~0.2 | ~0.8 | Symmetrical |
Note: Values are representative and will vary based on the specific instrumentation, column, and method parameters used.
Visualizations
Chemical Derivatization Reactions
The diagrams below illustrate the chemical transformation of 4-ethylphenol during silylation and acetylation.
Experimental Workflow
This diagram outlines the general workflow for the analysis of 4-ethylphenol using derivatization followed by GC-MS.
Conclusion
Derivatization of 4-ethylphenol, through either silylation or acetylation, is a highly effective strategy to overcome the challenges of its direct analysis by GC-MS.[1] These methods enhance the volatility and reduce the polarity of the analyte, leading to significant improvements in chromatographic performance, peak symmetry, and sensitivity.[1][3] The choice of derivatization reagent and method will depend on the sample matrix, potential interferences, available equipment, and the specific requirements of the analysis. Both protocols presented provide a robust foundation for researchers aiming to achieve reliable and sensitive quantification of 4-ethylphenol in complex matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 3. benchchem.com [benchchem.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of 4-Ethylphenetole using LC-MS/MS
Abstract
This application note presents a hypothetical yet robust method for the quantification of 4-Ethylphenetole in a biological matrix (e.g., plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection conditions. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing a solid foundation for developing and validating a quantitative assay for this compound.
Introduction
This compound is an aromatic ether that may be of interest in various fields, including drug metabolism and toxicology studies. Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This document provides a detailed protocol for a selective and sensitive LC-MS/MS method for the determination of this compound.
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d5 (recommended) or a structurally similar analog.[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Sample Preparation
A protein precipitation method is proposed for its simplicity and efficiency in removing the majority of matrix proteins.[2][3]
-
Thaw plasma samples and standards at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and separation of aromatic compounds.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for this compound (C10H14O, MW: 150.22) is expected to be [M+H]+ at m/z 151.2. Hypothetical product ions are proposed based on common fragmentation pathways for similar structures. It is crucial to optimize these transitions on the specific instrument.[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 151.2 | 123.1 | 100 | 15 |
| This compound (Qualifier) | 151.2 | 95.1 | 100 | 25 |
| Internal Standard (IS) | To be determined | To be determined | 100 | To be optimized |
Note: The proposed product ions correspond to the loss of ethylene (C2H4) and subsequent fragmentation. These must be empirically determined.
Method Validation Parameters (Hypothetical Data)
The following tables summarize the expected performance of the method based on typical validation guidelines.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (% Bias) |
| This compound | LLOQ | 1 | < 20 | ± 20 |
| This compound | Low QC | 3 | < 15 | ± 15 |
| This compound | Mid QC | 100 | < 15 | ± 15 |
| This compound | High QC | 800 | < 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | Low QC | 3 | 85 - 115 | 85 - 115 |
| This compound | High QC | 800 | 85 - 115 | 85 - 115 |
Table 4: Limit of Detection and Quantification
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LLOQ | 1.0 |
Protocols
Protocol 1: Standard and Quality Control (QC) Sample Preparation
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Perform serial dilutions to prepare working standard solutions for the calibration curve (e.g., 10, 20, 50, 100, 500, 1000, 5000, 10000 ng/mL).
-
Prepare separate working solutions for QCs (Low, Mid, High).
-
Spike 10 µL of each working standard or QC solution into 90 µL of the control biological matrix to create calibration standards and QC samples.
-
Proceed with the sample preparation protocol described in the "Experimental" section.
Protocol 2: Data Analysis
-
Integrate the peak areas for the this compound and internal standard MRM transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (1/x² weighted) to obtain the calibration equation and correlation coefficient.
-
Use the calibration curve to determine the concentration of this compound in the QC and unknown samples.
Visualizations
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Conclusion
This application note provides a detailed, though hypothetical, framework for the quantification of this compound using LC-MS/MS. The proposed sample preparation, chromatography, and mass spectrometry conditions serve as a robust starting point for method development and validation. The presented protocols and expected performance metrics are designed to guide researchers in establishing a reliable and sensitive bioanalytical assay for this compound. It is imperative that this method be fully validated on the specific instrumentation and for the specific biological matrix of interest.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Ethylphenetole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting Suzuki-Miyaura cross-coupling reactions with 4-ethylphenetole derivatives. The Suzuki coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1][2][3] this compound derivatives offer a valuable scaffold for creating diverse molecular architectures.
The protocols provided herein are designed to be adaptable for various research and development applications, from small-scale library synthesis to larger-scale preparations.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[4][5] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[3][5]
The general transformation is as follows:
R¹-X + R²-B(OR)₂ → R¹-R² (where X = Br, I, Cl, OTf and B(OR)₂ = boronic acid or ester)
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Experimental Protocols
The following protocols are generalized for the Suzuki coupling of a this compound derivative, such as 4-bromo-1-ethoxy-2-ethylbenzene, with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling of 4-Bromo-1-ethoxy-2-ethylbenzene
This protocol outlines a standard procedure for the coupling of 4-bromo-1-ethoxy-2-ethylbenzene with a generic arylboronic acid.
Materials:
-
4-Bromo-1-ethoxy-2-ethylbenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Materials for workup and purification (e.g., ethyl acetate, saturated aqueous NH₄Cl, anhydrous MgSO₄, silica gel)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add 4-bromo-1-ethoxy-2-ethylbenzene, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
The following tables provide representative data for Suzuki-Miyaura coupling reactions under various conditions. While these examples do not use this compound derivatives specifically, they offer expected outcomes for similar aryl bromide substrates.
Table 1: Influence of Palladium Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Aryl Halide | Arylboronic Acid | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 4-Bromoanisole | Phenylboronic acid | 90-98 |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 85-95 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | THF/H₂O | 80 | 8 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 92-99 |
Table 2: Effect of Base and Solvent on Reaction Efficiency
| Entry | Catalyst (mol%) | Base (equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Reactants | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 4-Bromo-1-ethoxy-2-ethylbenzene + Phenylboronic acid | 88 (expected) |
| 2 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 85 | 16 | 4-Bromo-1-ethoxy-2-ethylbenzene + Phenylboronic acid | 85 (expected) |
| 3 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | THF/H₂O (5:1) | 70 | 10 | 4-Bromo-1-ethoxy-2-ethylbenzene + Phenylboronic acid | 92 (expected) |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for a Suzuki coupling reaction.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the Suzuki coupling reaction.
References
Application Notes and Protocols: Biological Activity Screening of 4-Ethylphenetole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proposed Biological Activities for Screening
Based on the biological activities of structurally similar compounds, the following areas are proposed for the initial screening of 4-Ethylphenetole:
-
Antimicrobial Activity: The structural analog, 4-ethylphenol, has demonstrated potent antifungal and antimicrobial properties by disrupting the cell membranes of pathogens.[3][4] It is hypothesized that this compound may exhibit similar mechanisms of action.
-
Anticancer Activity: Phenolic compounds are known for their cytotoxic effects against various cancer cell lines.[5] Screening this compound for anticancer activity is a logical step in assessing its therapeutic potential.
Data Presentation: Hypothetical Screening Data
The following tables present hypothetical quantitative data for the proposed biological activities of this compound. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microbial Strain | Assay Type | Endpoint | Hypothetical Value |
| Staphylococcus aureus | Broth Microdilution | MIC (µg/mL) | 32 |
| Escherichia coli | Broth Microdilution | MIC (µg/mL) | 64 |
| Candida albicans | Broth Microdilution | MIC (µg/mL) | 16 |
| Aspergillus niger | Agar Dilution | MIC (µg/mL) | 50 |
MIC: Minimum Inhibitory Concentration
Table 2: Hypothetical Anticancer Activity of this compound
| Cell Line | Assay Type | Endpoint | Hypothetical Value (µM) |
| HeLa (Cervical Cancer) | MTT Assay | IC50 | 75 |
| MCF-7 (Breast Cancer) | MTT Assay | IC50 | 120 |
| A549 (Lung Cancer) | SRB Assay | IC50 | 95 |
| HepG2 (Liver Cancer) | MTT Assay | IC50 | 150 |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Microbial cultures (e.g., S. aureus, E. coli, C. albicans)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution with the appropriate growth medium to achieve a range of concentrations.
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well containing the test compound, positive control, and negative control.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
After incubation, visually inspect for turbidity or measure the optical density at 600 nm using a plate reader.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Protocol 2: Cytotoxicity Assessment using MTT Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Positive control (e.g., Doxorubicin)
-
Negative control (vehicle, e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound, as well as positive and negative controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control and determine the IC50 value.
Mandatory Visualizations
Caption: Proposed experimental workflow for screening this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Ethylphenetole Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethylphenetole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound (also known as 1-ethoxy-4-ethylbenzene) is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 4-ethylphenol to form a phenoxide ion, which then acts as a nucleophile and attacks an ethyl halide (or other ethylating agent with a good leaving group) in an SN2 reaction to form the ether.[1][3]
Q2: What are the essential starting materials and reagents for this synthesis?
A2: The core components for the Williamson ether synthesis of this compound are:
-
Substrate: 4-Ethylphenol.
-
Ethylating Agent: An ethyl group with a good leaving group, such as ethyl iodide, ethyl bromide, or ethyl tosylate.
-
Base: To deprotonate the 4-ethylphenol. Common choices for aryl ethers include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or stronger bases like sodium hydride (NaH).[3]
-
Solvent: A suitable solvent to facilitate the reaction. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to minimize side reactions.[3]
Q3: What is the role of a phase transfer catalyst in this synthesis?
A3: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is often used when the reaction involves two immiscible phases, for instance, an aqueous solution of a base and an organic solution of the reactants.[4] The catalyst helps transport the phenoxide ion from the aqueous phase to the organic phase where it can react with the ethylating agent, thereby increasing the reaction rate.[4]
Troubleshooting Guide
Problem: Low or No Product Yield
Low yield is a common issue that can stem from several factors throughout the experimental process. The following Q&A section addresses the most frequent causes.
Q4: My reaction yield is significantly lower than expected. Could incomplete deprotonation of 4-ethylphenol be the cause?
A4: Yes, incomplete deprotonation is a primary reason for low yield. The hydroxyl group of 4-ethylphenol must be converted to the more nucleophilic phenoxide ion for the reaction to proceed efficiently.[2]
-
Possible Cause: The base used is not strong enough or was not used in a sufficient amount. For aryl alcohols, bases like NaOH or K₂CO₃ are common, but stronger bases like NaH can ensure complete deprotonation.[3]
-
Troubleshooting Steps:
-
Verify Base Strength: Ensure the pKa of the base's conjugate acid is significantly higher than the pKa of 4-ethylphenol (~10).
-
Increase Stoichiometry: Use at least one full equivalent of the base. A slight excess may be beneficial.
-
Ensure Anhydrous Conditions: If using a highly reactive base like NaH, ensure your solvent and glassware are completely dry, as water will quench the base.
-
Q5: I've confirmed complete deprotonation, but the yield is still poor. What other reaction conditions should I investigate?
A5: If deprotonation is complete, the issue may lie with the SN2 substitution step itself or the stability of the reactants.
-
Possible Causes:
-
Poor Leaving Group: The rate of the SN2 reaction is highly dependent on the quality of the leaving group.
-
Volatile Reactants: The ethylating agent (e.g., ethyl iodide) can be highly volatile. If the reaction is heated too aggressively, the reactant may escape from the reaction vessel.[4]
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate.
-
Low Temperature: The reaction may not have sufficient energy to overcome the activation barrier.[4]
-
-
Troubleshooting Steps:
-
Optimize the Leaving Group: The reactivity order for halides is I > Br > Cl. Using ethyl iodide will result in a faster reaction than ethyl chloride.
-
Control Reflux: When heating, ensure a gentle and controlled reflux is maintained. The setup should include an efficient condenser to prevent the escape of volatile reagents.[4]
-
Select an Appropriate Solvent: Use of polar aprotic solvents (e.g., DMSO, DMF) can accelerate SN2 reactions.[3] They solvate the cation of the base but not the nucleophile, making the nucleophile more reactive.
-
Adjust Temperature: While avoiding excessive heating, ensure the temperature is high enough for the reaction to proceed at a reasonable rate. A gentle reflux for a specified time (e.g., one hour) is a common starting point.[4]
-
Problem: Significant Byproduct Formation
Q6: My final product is impure. What are the likely side reactions, and how can I minimize them?
A6: In a Williamson ether synthesis, the primary competing reaction is elimination (E2), although C-alkylation can also occur with phenoxides.
-
Possible Cause 1: E2 Elimination: While less common with primary alkyl halides like ethyl iodide, elimination can occur, especially if using a sterically hindered or very strong base.[3] This would produce ethylene gas.
-
Possible Cause 2: C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).
-
Troubleshooting Steps:
-
Minimize Elimination: This reaction primarily competes with SN2 for secondary and tertiary alkyl halides.[1] Since an ethyl group is a primary halide, this is less of a concern but can be disfavored by using less sterically hindered bases and avoiding excessively high temperatures.
-
Favor O-Alkylation: The ratio of O- to C-alkylation is influenced by the solvent. Polar aprotic solvents generally favor the desired O-alkylation.[3]
-
Problem: Product Purification Challenges
Q7: How can I effectively separate the this compound from unreacted 4-ethylphenol and other impurities after the reaction?
A7: A standard liquid-liquid extraction followed by column chromatography is a robust method for purification.
-
Troubleshooting Steps:
-
Aqueous Workup: After the reaction, perform an extraction. Washing the organic layer with an aqueous base solution (e.g., dilute NaOH) will deprotonate any unreacted 4-ethylphenol, pulling it into the aqueous layer as its sodium salt and separating it from your desired ether product which remains in the organic layer.
-
Drying and Evaporation: Dry the isolated organic layer with a drying agent like anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.[5]
-
Column Chromatography: If further purification is needed to remove non-acidic impurities, use column chromatography.[4] A non-polar eluent system (e.g., dichloromethane or a hexane/ethyl acetate mixture) is typically effective for eluting the ether.[4][6]
-
Data and Parameters
Table 1: Reactant and Reagent Overview for this compound Synthesis
| Component | Role | Example | Key Considerations |
| Phenol Substrate | Nucleophile Precursor | 4-Ethylphenol | Purity is crucial for avoiding side reactions. |
| Ethylating Agent | Electrophile | Ethyl Iodide (EtI) | Highly reactive. Other options: EtBr, EtOTs. |
| Base | Deprotonating Agent | Sodium Hydroxide (NaOH) | Must be strong enough to deprotonate the phenol. |
| Solvent | Reaction Medium | Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents are preferred for SN2.[3] |
| Catalyst (Optional) | Phase Transfer Agent | Tetrabutylammonium Bromide | Useful for reactions in biphasic systems.[4] |
Table 2: Influence of Key Parameters on Williamson Ether Synthesis Yield
| Parameter | Condition A (Lower Yield) | Condition B (Higher Yield) | Rationale |
| Leaving Group | -Cl | -I | Iodide is a better leaving group, accelerating the SN2 reaction.[2] |
| Base | Weak Base (e.g., NaHCO₃) | Strong Base (e.g., NaH, NaOH) | Ensures complete formation of the highly nucleophilic phenoxide.[3] |
| Solvent | Protic (e.g., Ethanol) | Polar Aprotic (e.g., DMF, DMSO) | Polar aprotic solvents enhance nucleophilicity, favoring the SN2 pathway.[2][3] |
| Temperature | Too low (room temp) | Gentle Reflux | Provides sufficient activation energy without boiling off volatile reactants.[4] |
Experimental Protocols
Protocol: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.
-
Reaction Setup:
-
To a round-bottomed flask equipped with a magnetic stir bar, add 4-ethylphenol (1.0 eq).
-
Add a suitable solvent, such as DMF (5-10 mL per gram of phenol).
-
Carefully add a base, such as powdered NaOH (1.1 eq) or NaH (1.1 eq, 60% dispersion in mineral oil), to the flask while stirring. If using NaH, exercise extreme caution and perform the addition under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the mixture to stir for 15-30 minutes to ensure complete formation of the sodium 4-ethylphenoxide.
-
-
Addition of Ethylating Agent:
-
Attach a reflux condenser to the flask.
-
Add ethyl iodide (1.2 eq) dropwise through the condenser.
-
Heat the reaction mixture to a gentle reflux (e.g., 60-80 °C) and maintain for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water.
-
Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers and wash with a dilute NaOH solution to remove any unreacted 4-ethylphenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil can be purified by flash column chromatography on silica gel.
-
Elute with a suitable solvent system (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate) to isolate the pure this compound.
-
Characterize the final product using techniques such as NMR and IR spectroscopy to confirm its identity and purity.
-
Diagrams
Caption: Troubleshooting workflow for low this compound synthesis yield.
References
Troubleshooting low yield in 4-Ethylphenetole preparation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 4-Ethylphenetole.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis has a very low yield. What are the most common causes?
A1: Low yields in this compound synthesis, typically performed via Williamson ether synthesis, can stem from several factors. The most common issues include:
-
Sub-optimal reaction conditions: Incorrect choice of base, solvent, or temperature can significantly hinder the reaction.
-
Side reactions: Competing reactions, such as elimination of the ethylating agent or C-alkylation of the 4-ethylphenoxide, can consume starting materials and reduce the yield of the desired ether.[1]
-
Poor quality of reagents: Impurities or moisture in the 4-ethylphenol, ethylating agent, or solvent can interfere with the reaction.
-
Inefficient workup and purification: Product loss can occur during extraction, washing, and purification steps.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The presence of multiple spots on a TLC plate suggests the formation of byproducts. In the synthesis of this compound, common side products include:
-
Unreacted 4-ethylphenol: This will appear as a more polar spot on the TLC plate compared to the product.
-
C-alkylation products: The 4-ethylphenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (at the ortho or para positions) as well as on the oxygen atom. C-alkylation leads to the formation of 2-ethyl-4-ethylphenol and other isomers.
-
Elimination product (ethylene): If using an ethyl halide, the base can induce an E2 elimination reaction, especially at higher temperatures, producing ethylene gas and consuming the ethylating agent.
Q3: How can I minimize the formation of the C-alkylation side product?
A3: The ratio of O-alkylation to C-alkylation is highly dependent on the reaction conditions. To favor the desired O-alkylation for this compound synthesis:
-
Solvent choice: Polar aprotic solvents like DMF, DMSO, or acetone generally favor O-alkylation. Protic solvents such as water or ethanol can solvate the oxygen atom of the phenoxide, making it less available for reaction and thus increasing the likelihood of C-alkylation.[2]
-
Counter-ion: The nature of the cation in the phenoxide salt can influence the reaction outcome.
Q4: My reaction seems to have stalled, and there is still a significant amount of starting material left. What should I do?
A4: A stalled reaction can be due to several factors:
-
Insufficient base: Ensure that at least a stoichiometric amount of base is used to completely deprotonate the 4-ethylphenol.
-
Deactivated ethylating agent: The ethyl halide may have decomposed or evaporated from the reaction mixture, especially if the reaction is run at a high temperature with a low-boiling halide like ethyl bromide.
-
Low temperature: The reaction rate may be too slow at the current temperature. A modest increase in temperature might be necessary, but be mindful of promoting side reactions.
Troubleshooting Guides
Table 1: Effect of Reaction Parameters on this compound Yield
| Parameter | Recommended Condition | Rationale | Potential Issues with Non-Optimal Conditions |
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Stronger bases ensure complete deprotonation of 4-ethylphenol. Weaker bases may require more forcing conditions. | Incomplete reaction, low conversion of starting material. |
| Ethylating Agent | Ethyl iodide > Ethyl bromide > Ethyl chloride | Iodide is a better leaving group, leading to a faster Sₙ2 reaction. | Slower reaction rates, may require higher temperatures which can lead to side reactions. |
| Solvent | Polar aprotic (DMF, DMSO, Acetone) | These solvents solvate the cation but not the phenoxide anion, increasing its nucleophilicity and favoring O-alkylation.[2] | Protic solvents (e.g., ethanol, water) can lead to increased C-alkylation. Nonpolar solvents may result in poor solubility of the phenoxide salt. |
| Temperature | 50-80 °C (solvent dependent) | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant elimination or side reactions. | Too low: slow reaction rate. Too high: increased elimination and potential for C-alkylation. |
| Reaction Time | 2-24 hours (monitor by TLC) | Sufficient time for the reaction to go to completion. | Too short: incomplete reaction. Too long: potential for product decomposition or formation of more side products. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
4-Ethylphenol
-
Sodium Hydroxide (or Potassium Carbonate)
-
Ethyl Iodide (or Ethyl Bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Phenoxide:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-ethylphenol (1.0 eq) in anhydrous DMF.
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) portion-wise to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium 4-ethylphenoxide.
-
-
Alkylation:
-
To the stirred suspension of the phenoxide, add ethyl iodide (1.2 eq) dropwise via a syringe.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 4-ethylphenol is consumed (typically 4-12 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
-
Visualizations
Reaction Pathway for this compound Synthesis
References
Technical Support Center: Purification of Products from Unreacted 4-Ethylphenol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-ethylphenol from their reaction products.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I still have a significant amount of unreacted 4-ethylphenol. What is the most straightforward method to remove it?
A1: For many organic synthesis products soluble in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane), the most direct method is a liquid-liquid extraction using an aqueous basic solution. Since 4-ethylphenol is weakly acidic, it will react with a base to form a water-soluble phenolate salt, which will then partition into the aqueous layer, leaving your desired product in the organic layer.
Q2: I performed a basic wash, but I suspect there is still residual 4-ethylphenol. How can I improve the removal efficiency?
A2: To enhance the removal of 4-ethylphenol via extraction, consider the following:
-
Increase the pH of the aqueous solution: Using a stronger base like sodium hydroxide (NaOH) will more effectively deprotonate the phenol compared to a weaker base like sodium bicarbonate.[1]
-
Perform multiple extractions: Instead of one large volume wash, perform three to four washes with smaller volumes of the basic solution. This is a more efficient way to remove the impurity.
-
Check the pH of the aqueous layer after extraction: Ensure the aqueous layer remains basic after each extraction to confirm that all the acidic phenol has been neutralized.
Q3: My product is sensitive to strong bases like NaOH. Are there alternative methods for removing 4-ethylphenol?
A3: Yes, several alternative methods can be employed if your product is base-sensitive:
-
Adsorption: Treating your product solution with an adsorbent like activated carbon can effectively remove phenolic impurities.[2] Other specialized polymeric resins are also available for this purpose.[3]
-
Column Chromatography: While it can be more time-consuming, column chromatography is a highly effective method for separating compounds with different polarities.
-
Distillation: If your product has a significantly different boiling point from 4-ethylphenol (217 °C), vacuum distillation could be a viable option.[4]
Q4: I'm trying to remove 4-ethylphenol from an aqueous solution. How can I approach this?
A4: To remove 4-ethylphenol from an aqueous solution, you can use:
-
Solvent Extraction: Extract the aqueous solution with an organic solvent in which 4-ethylphenol is soluble.
-
Adsorption: Activated carbon or specific polymeric adsorbents can be used to bind and remove the 4-ethylphenol from the water.[5]
-
Reverse Osmosis: This membrane-based technique can also be effective in separating phenols from aqueous solutions.[6]
Q5: My purified product still shows traces of 4-ethylphenol upon analysis. What are some highly effective final purification steps?
A5: For removing trace amounts of 4-ethylphenol to achieve high purity, consider these techniques:
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful method for isolating your product from closely related impurities.[7]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to exclude impurities.
-
Complexation: In some specific cases, it may be possible to form a complex with the phenolic impurity to facilitate its removal.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete removal of 4-ethylphenol after basic wash | The aqueous base was not strong enough or was insufficient in quantity. | Use a more concentrated or stronger base (e.g., 1M NaOH). Perform multiple extractions and check that the aqueous layer remains basic.[1][9] |
| Product loss during basic extraction | Your product may have some acidic functionality or is being emulsified. | Use a weaker base (e.g., saturated sodium bicarbonate solution) and check for product compatibility. To break emulsions, try adding brine (saturated NaCl solution). |
| 4-Ethylphenol remains after adsorption with activated carbon | Insufficient amount of adsorbent or inadequate contact time. The adsorbent may be saturated. | Increase the amount of activated carbon and/or the stirring time. If saturation is suspected, filter and add a fresh portion of the adsorbent. |
| Co-elution of 4-ethylphenol with product during column chromatography | The chosen solvent system has poor selectivity for the two compounds. | Perform a thorough thin-layer chromatography (TLC) analysis to find a solvent system that provides better separation between your product and 4-ethylphenol. |
| The phenolic impurity appears to have oxidized (solution turns pink/dark brown) | Phenols can be sensitive to air and light, leading to oxidation.[10] | Work quickly and consider performing extractions under an inert atmosphere (e.g., nitrogen or argon) if your product is also sensitive. |
Quantitative Data on Removal Efficiency
The following table summarizes the reported efficiency of different adsorption-based methods for the removal of 4-ethylphenol.
| Method | Adsorbent | Removal Efficiency (%) | Reference |
| Adsorption | Activated Carbon | up to 73% | [2] |
| Adsorption | Polyaniline-based compound (PANI-EB) | 67.8% | [11][12][13] |
| Adsorption | Molecularly Imprinted Polymers | 20 - 30% | [2] |
| Adsorption | Esterified Cellulose Polymers | 20 - 30% | [2] |
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol is suitable for removing 4-ethylphenol from a product that is soluble in a water-immiscible organic solvent and is stable to basic conditions.
-
Dissolution: Dissolve the crude reaction mixture containing your product and unreacted 4-ethylphenol in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
First Extraction: Add an equal volume of 1M sodium hydroxide (NaOH) solution to the separatory funnel.
-
Mixing and Venting: Stopper the funnel and invert it several times to mix the two phases, making sure to vent the funnel frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase containing the sodium 4-ethylphenolate.
-
Draining: Drain the lower aqueous layer.
-
Repeat Extractions: Repeat the extraction process (steps 3-6) two more times with fresh portions of 1M NaOH solution.
-
Neutral Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water-soluble impurities.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain your purified product.
Protocol 2: Removal by Adsorption with Activated Carbon
This protocol is a good alternative when the product is sensitive to basic conditions.
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Addition of Activated Carbon: To the solution, add activated carbon (typically 1-5% w/w relative to the crude product). The optimal amount may need to be determined empirically.
-
Stirring: Stir the mixture vigorously at room temperature for 1-3 hours. The progress of the removal can be monitored by TLC or another suitable analytical technique.
-
Filtration: Once the removal is complete, filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.
-
Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to yield the purified product.
Workflow for Removal of Unreacted 4-Ethylphenol
Caption: Decision workflow for selecting a purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. Removal of 4-Ethylphenol and 4-Ethylguaiacol, from Wine-like Model Solutions, by Commercial Modified Activated Carbons Produced from Coconut Shell [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Buffered Phenol Troubleshooting - General Lab Techniques [protocol-online.org]
- 11. Removal of 4-Ethylphenol and 4-Ethylguaiacol with Polyaniline-Based Compounds in Wine-Like Model Solutions and Red Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Removal of 4-Ethylphenol and 4-Ethylguaiacol with Polyaniline-Based Compounds in Wine-Like Model Solutions and Red Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 4-Ethylphenetole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Ethylphenetole. Our goal is to help you improve the purity of your synthesized product by addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-ethylphenol to form the corresponding phenoxide, which then acts as a nucleophile and attacks an ethylating agent, such as ethyl bromide or diethyl sulfate.
Q2: What are the primary impurities I should expect in my crude this compound product?
A2: The primary impurities in the synthesis of this compound typically include:
-
Unreacted 4-ethylphenol: Incomplete reaction can leave residual starting material.
-
C-alkylated byproducts: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (at the ortho and para positions relative to the hydroxyl group) as well as on the oxygen atom. This results in the formation of 2,4-diethylphenol and other C-alkylated species.[1]
-
Over-alkylated products: If a strong ethylating agent is used in excess, further alkylation on the aromatic ring of the product can occur.
-
Solvent and reagent residues: Residual solvents and unreacted ethylating agents or bases may also be present.
Q3: How can I minimize the formation of C-alkylated byproducts?
A3: The formation of C-alkylated byproducts is a common side reaction. To favor O-alkylation and improve the purity of your this compound, consider the following:
-
Solvent Choice: The use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation. Protic solvents can solvate the oxygen of the phenoxide, making the ring carbons more accessible for alkylation.[1]
-
Counter-ion: The nature of the cation from the base used can influence the O/C alkylation ratio.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for O-alkylation.
Q4: What are the best methods for purifying crude this compound?
A4: The choice of purification method depends on the impurity profile of your crude product. The most effective techniques include:
-
Fractional Distillation: This is a highly effective method for separating this compound from impurities with different boiling points, such as unreacted 4-ethylphenol and higher-boiling C-alkylated byproducts.
-
Column Chromatography: For impurities with boiling points very close to that of the product, column chromatography on silica gel can provide excellent separation.
-
Recrystallization: While this compound is a liquid at room temperature, it may be possible to induce crystallization at low temperatures. This method is generally less common for this specific compound but can be effective for removing certain impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of 4-ethylphenol | Ensure a sufficiently strong base (e.g., NaH, NaOH, K2CO3) is used in an adequate molar excess to completely deprotonate the phenol. |
| Poor Quality of Reagents | Use freshly distilled or high-purity 4-ethylphenol and ethylating agent. Ensure solvents are anhydrous, as water can quench the phenoxide. |
| Reaction Temperature Too Low | While lower temperatures can favor O-alkylation, the reaction may proceed too slowly. Gradually increase the temperature and monitor the reaction progress by TLC or GC-MS. |
| Side Reactions Dominating | As discussed in the FAQs, optimize solvent and base selection to minimize C-alkylation. Ensure the use of a primary ethylating agent to avoid elimination reactions. |
| Losses During Workup | Be meticulous during the extraction and washing steps. Ensure complete phase separation and minimize the amount of product lost in the aqueous layer. |
Product Contamination with Starting Material (4-ethylphenol)
| Potential Cause | Troubleshooting Steps |
| Insufficient Ethylating Agent | Use a slight excess (1.1-1.5 equivalents) of the ethylating agent to ensure complete consumption of the 4-ethylphenoxide. |
| Short Reaction Time | Monitor the reaction by TLC or GC-MS until the starting material is no longer detected. |
| Inefficient Purification | Optimize the fractional distillation by using a column with a higher number of theoretical plates. For column chromatography, select a solvent system that provides good separation between 4-ethylphenol and this compound. A common starting point is a mixture of hexane and ethyl acetate. |
Presence of C-Alkylated Impurities
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | As mentioned previously, use a polar aprotic solvent and consider lowering the reaction temperature. |
| Ineffective Purification | Fractional distillation can be effective if the boiling points of the C-alkylated byproducts are sufficiently different from this compound. Column chromatography is often the most reliable method for separating these isomers. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from a standard Williamson ether synthesis procedure.[2]
Materials:
-
4-ethylphenol
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)
-
Ethyl bromide or Diethyl sulfate
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylphenol (1.0 eq) in anhydrous DMF.
-
Add powdered sodium hydroxide (1.2 eq) or potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the sodium 4-ethylphenoxide.
-
Slowly add the ethylating agent (ethyl bromide or diethyl sulfate, 1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Fractional Distillation
Given the boiling points of this compound (211.4 °C at 760 mmHg)[3] and 4-ethylphenol (219 °C),[4] fractional distillation is a viable purification method.
Procedure:
-
Set up a fractional distillation apparatus with a Vigreux column or a packed column to ensure good separation.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Slowly heat the flask.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. Discard any initial lower-boiling fractions and any higher-boiling residue.
Purity Assessment by GC-MS
Sample Preparation: Dilute a small aliquot of the purified this compound in a suitable solvent such as dichloromethane or ethyl acetate.
GC-MS Conditions (Typical):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injection: Split or splitless injection.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C) to ensure elution of all components.
-
Mass Spectrometer: Scan in a range of m/z 40-300.
Expected Fragmentation Pattern for this compound: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 150. Key fragment ions would likely include the loss of an ethyl group (m/z 121) and the tropylium ion (m/z 91) from the ethylbenzene moiety.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 150.22 | 211.4[3] |
| 4-ethylphenol | 122.17 | 219[4] |
Table 2: Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Expected Purity |
| Fractional Distillation | Good for separating compounds with different boiling points. Scalable. | May not effectively separate isomers with very close boiling points. | >98% (if boiling points differ sufficiently) |
| Column Chromatography | Excellent for separating isomers and closely related impurities. | Can be time-consuming and requires significant solvent usage. Not easily scalable. | >99% |
| Recrystallization | Can provide very high purity. | May not be feasible for liquids unless they can be solidified at low temperatures. Potential for product loss in the mother liquor. | >99% (if successful) |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
4-Ethylphenetole stability under acidic and basic conditions
This technical support center provides guidance on the stability of 4-ethylphenetole under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, as an aryl alkyl ether, is a relatively stable and chemically robust compound. Ethers are known for their general lack of reactivity, which makes them suitable as solvents for many chemical reactions.[1][2][3] However, under specific harsh conditions, such as in the presence of strong acids, the ether linkage can be cleaved.[1][2][3][4] It is generally considered stable under neutral and basic conditions.
Q2: How stable is this compound under acidic conditions?
A2: this compound is susceptible to cleavage under strong acidic conditions, particularly in the presence of strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI).[1][3][4][5][6] Dilute acids and weaker acids like hydrochloric acid (HCl) are generally ineffective at cleaving the ether bond under normal conditions.[3][5] The cleavage of aryl alkyl ethers like this compound will typically yield 4-ethylphenol and the corresponding ethyl halide.[1][2] The reaction often requires elevated temperatures to proceed at a significant rate.
Q3: What are the expected degradation products of this compound in an acidic medium?
A3: The primary degradation products of this compound upon cleavage with a strong acid (like HBr or HI) are 4-ethylphenol and an ethyl halide (ethyl bromide or ethyl iodide). The reaction involves the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the ethyl group.
Q4: Is this compound stable under basic conditions?
A4: Yes, this compound is generally stable under a wide range of basic conditions. Ethers are typically unreactive towards bases.[3][5] Common laboratory bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions are not expected to cause degradation of the ether linkage. Cleavage of ethers by bases requires extremely strong basic reagents, such as organolithium compounds, which are not typically encountered in routine experimental setups.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected disappearance of this compound in an acidic reaction mixture. | Acid-catalyzed cleavage of the ether bond. This is more likely to occur with strong acids (HBr, HI) and at elevated temperatures. | - Confirm the acid strength: If possible, switch to a weaker, non-nucleophilic acid if the ether cleavage is an undesired side reaction. - Control the temperature: Perform the reaction at the lowest possible temperature that allows the desired transformation to occur. - Limit reaction time: Monitor the reaction progress to avoid prolonged exposure to harsh acidic conditions. |
| Formation of 4-ethylphenol as an impurity in an acidic reaction. | Degradation of this compound. The presence of 4-ethylphenol is a strong indicator of ether cleavage. | - Analyze the reaction conditions: As above, evaluate the strength of the acid and the reaction temperature. - Purification: If the formation of 4-ethylphenol cannot be avoided, it can typically be removed through standard purification techniques like chromatography or extraction, taking advantage of the phenolic hydroxyl group's acidity. |
| No reaction or degradation observed under basic conditions, even when desired. | Inherent stability of the ether linkage. Ethers are generally inert to bases. | - Re-evaluate the synthetic strategy: If cleavage of the ether is desired, a different chemical approach will be necessary. Standard basic hydrolysis is not a viable method for cleaving aryl alkyl ethers. Consider using strong acid-based cleavage methods if the rest of the molecule is stable to such conditions. |
Experimental Protocols
Objective: To determine the stability of this compound in solution under accelerated acidic and basic conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Buffer solutions (pH 4, 7, and 9)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Acidic Condition: To a volumetric flask, add a known volume of the stock solution and dilute with 1M HCl to achieve a final concentration of 100 µg/mL.
-
Basic Condition: To a volumetric flask, add a known volume of the stock solution and dilute with 1M NaOH to achieve a final concentration of 100 µg/mL.
-
Neutral/Buffered Conditions: Prepare similar solutions in water and buffer solutions of pH 4, 7, and 9.
-
-
Incubation:
-
Store all prepared solutions in an incubator at a constant temperature (e.g., 40°C) for accelerated stability testing.
-
Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
-
Analysis:
-
Analyze the aliquots by HPLC. A typical method would involve a C18 column with a mobile phase of methanol and water, and UV detection at a wavelength where this compound has significant absorbance (e.g., around 274 nm).
-
Quantify the peak area of this compound at each time point.
-
Monitor for the appearance of new peaks, which would indicate degradation products. The primary expected degradation product under acidic conditions, 4-ethylphenol, should have a different retention time and can be confirmed with a reference standard.
-
Data Presentation
The results of the stability study can be summarized in a table to show the percentage of this compound remaining at each time point under the different conditions.
Table 1: Stability of this compound at 40°C (Hypothetical Data)
| Time (hours) | % Remaining (1M HCl) | % Remaining (pH 4 Buffer) | % Remaining (Water) | % Remaining (pH 9 Buffer) | % Remaining (1M NaOH) |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 24 | 99.8 | 99.9 | 100 | 100 | 99.9 |
| 48 | 99.5 | 99.8 | 100 | 99.9 | 99.8 |
| 72 | 99.2 | 99.7 | 99.9 | 99.8 | 99.7 |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates would need to be determined experimentally. The data illustrates the expected high stability, with minimal degradation under strong acid and negligible degradation under other conditions.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
Preventing byproduct formation in 4-Ethylphenetole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 4-Ethylphenetole.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound (also known as 1-ethoxy-4-ethylbenzene) is the Williamson ether synthesis. This reaction involves the deprotonation of 4-ethylphenol to form the 4-ethylphenoxide ion, which then acts as a nucleophile to attack an ethyl halide (such as ethyl iodide or ethyl bromide) in an SN2 reaction.
Q2: What are the main byproducts I should be concerned about in this synthesis?
A2: There are two primary types of byproducts that can form during the Williamson ether synthesis of this compound:
-
C-Alkylated Byproducts: Instead of the desired O-alkylation on the phenoxide oxygen, the ethyl group can attach to the aromatic ring, leading to the formation of 2-ethyl-4-ethylphenol and other isomers.
-
Elimination Byproduct (Ethene): The ethyl halide can undergo an E2 elimination reaction in the presence of the basic phenoxide, resulting in the formation of ethene gas. This reduces the yield of the desired product.
Q3: How can I minimize the formation of C-alkylated byproducts?
A3: To favor O-alkylation over C-alkylation, it is crucial to select the appropriate solvent. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended. These solvents solvate the cation of the base, leaving the oxygen of the phenoxide more exposed and nucleophilic, thus promoting the desired O-alkylation.
Q4: What is the best way to prevent the elimination side reaction?
A4: The E2 elimination reaction competes with the desired SN2 reaction. To minimize elimination, it is advisable to:
-
Use a primary ethyl halide (ethyl iodide or ethyl bromide), as they are less prone to elimination than secondary or tertiary halides.
-
Maintain a moderate reaction temperature. Higher temperatures can favor the elimination pathway.
-
Consider using a milder base if compatible with phenoxide formation.
Q5: What is the role of a phase-transfer catalyst (PTC) in this synthesis?
A5: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve the reaction rate and yield. In a two-phase system (e.g., an aqueous base and an organic solvent), the PTC helps to transport the phenoxide ion from the aqueous phase to the organic phase where the ethyl halide is dissolved, facilitating the reaction and often leading to cleaner product formation with fewer byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete deprotonation of 4-ethylphenol.2. Competing elimination reaction.3. Competing C-alkylation.4. Loss of volatile ethyl halide. | 1. Ensure a slight excess of a suitable base (e.g., NaOH, KOH) is used.2. Maintain a moderate reaction temperature (e.g., 60-80°C). Use a primary ethyl halide.3. Use a polar aprotic solvent (e.g., DMF, DMSO).4. Use a reflux condenser to prevent the escape of the ethyl halide. |
| Presence of unreacted 4-ethylphenol in the product | 1. Insufficient amount of base.2. Insufficient amount of ethyl halide.3. Short reaction time. | 1. Use at least one equivalent of a strong base.2. Use a slight excess (e.g., 1.1-1.2 equivalents) of the ethyl halide.3. Monitor the reaction by TLC and ensure it goes to completion. |
| Formation of a significant amount of C-alkylated byproducts | 1. Use of a non-polar or protic solvent.2. High reaction temperature. | 1. Switch to a polar aprotic solvent like DMF or DMSO.2. Lower the reaction temperature. |
| Evidence of elimination (e.g., gas evolution, low atom economy) | 1. High reaction temperature.2. Use of a sterically hindered base. | 1. Reduce the reaction temperature.2. Use a less hindered base such as NaOH or KOH. |
Quantitative Data on Byproduct Formation (Representative)
The following tables present representative data to illustrate the impact of different reaction parameters on the yield of this compound and the formation of byproducts. Note: This data is illustrative and based on established chemical principles; actual results may vary.
Table 1: Effect of Base on Product Distribution
| Base | Solvent | Temperature (°C) | This compound Yield (%) | C-Alkylated Byproducts (%) | Elimination Byproducts (%) |
| NaOH | DMF | 70 | 85 | 10 | 5 |
| KOH | DMF | 70 | 88 | 8 | 4 |
| K₂CO₃ | DMF | 70 | 80 | 15 | 5 |
| NaH | THF | 65 | 90 | 5 | 5 |
Table 2: Effect of Solvent on Product Distribution
| Base | Solvent | Temperature (°C) | This compound Yield (%) | C-Alkylated Byproducts (%) | Elimination Byproducts (%) |
| NaOH | Ethanol | 70 | 65 | 25 | 10 |
| NaOH | Acetone | 60 | 75 | 18 | 7 |
| NaOH | DMF | 70 | 85 | 10 | 5 |
| NaOH | DMSO | 70 | 87 | 8 | 5 |
Table 3: Effect of Temperature on Product Distribution
| Base | Solvent | Temperature (°C) | This compound Yield (%) | C-Alkylated Byproducts (%) | Elimination Byproducts (%) |
| KOH | DMF | 50 | 90 | 7 | 3 |
| KOH | DMF | 70 | 88 | 8 | 4 |
| KOH | DMF | 90 | 80 | 12 | 8 |
| KOH | DMF | 110 | 70 | 18 | 12 |
Experimental Protocol: High-Purity Synthesis of this compound via Phase-Transfer Catalysis
This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.
Materials:
-
4-Ethylphenol
-
Ethyl iodide
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylphenol (1.0 eq) in toluene.
-
Aqueous Base Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.
-
Addition of Reagents: To the stirred solution of 4-ethylphenol, add the aqueous NaOH solution (1.5 eq) and tetrabutylammonium bromide (0.05 eq).
-
Addition of Ethylating Agent: Add ethyl iodide (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 75°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Competing reaction pathways in this compound synthesis.
Technical Support Center: Synthesis of 4-Ethylphenetole
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Ethylphenetole. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and critical data presented in a structured format to address challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent and industrially adaptable method for synthesizing this compound (also known as 1-ethoxy-4-ethylbenzene) is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of an alcohol (in this case, 4-ethylphenol) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (an ethylating agent), proceeding via an SN2 mechanism.[1][3]
Q2: What are the critical parameters to monitor when scaling up the synthesis? A2: When scaling up, the most critical parameters to control are:
-
Temperature Management: The reaction can be exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure safety.[4][5]
-
Mixing and Agitation: Homogeneous mixing becomes more challenging in larger vessels. Inefficient agitation can lead to localized temperature gradients and concentration differences, resulting in lower yields and increased impurity formation.[5]
-
Rate of Reagent Addition: The controlled addition of the ethylating agent is vital to manage the reaction rate and heat generation.[5]
-
Solvent Selection: The choice of solvent can influence reaction rate and the ratio of desired O-alkylation to undesired C-alkylation or elimination byproducts.[2][3]
Q3: What are the primary safety concerns associated with this synthesis? A3: Key safety hazards include:
-
Reagents: 4-ethylphenol is corrosive and can cause burns.[6] Alkylating agents like ethyl iodide or ethyl bromide are toxic and potentially carcinogenic. Strong bases like sodium hydroxide are corrosive.[6]
-
Solvents: Many organic solvents used are flammable and can form explosive mixtures with air.[7]
-
Reaction Conditions: Reactions run at elevated temperatures (reflux) increase the risk of solvent fires if not handled properly in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity? A4: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method to observe the consumption of starting materials and the formation of the product.[8] For quantitative analysis and purity assessment of the final product, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended.[5][9] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product.[5]
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general experimental workflow for the synthesis and the chemical reaction pathway.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. This compound | 1585-06-4 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Phase Transfer Catalyst Optimization for Phenetole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of phenetole using phase transfer catalysis (PTC). Here you will find troubleshooting advice for common experimental issues and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of phenetole, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my phenetole yield unexpectedly low?
Low yield is a common issue that can stem from several factors related to the catalyst, reaction conditions, and reagents.
-
Possible Cause 1: Inactive or Inefficient Phase Transfer Catalyst.
-
Solution: The effectiveness of the phase transfer catalyst is paramount. Ensure the catalyst, such as a quaternary ammonium salt, is not "poisoned" by certain leaving groups like iodide or tosylate, which can form overly strong ion pairs with the catalyst cation[1]. If using a tosylate-based ethylating agent, consider switching to a mesylate. Additionally, ensure the catalyst is anhydrous, as water can deactivate it by hydrating the phenoxide anion and reducing its nucleophilicity[2]. Store catalysts in a desiccator. For solid-liquid PTC, using a base like potassium carbonate that produces a desiccating byproduct (potassium hydrogen carbonate) can be advantageous over sodium hydroxide, which generates water[2].
-
-
Possible Cause 2: Suboptimal Reaction Temperature.
-
Solution: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a reasonable time. Conversely, a temperature that is too high can lead to catalyst degradation, especially for quaternary ammonium salts which can undergo Hofmann elimination in the presence of a strong base[3]. It is recommended to gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC)[3].
-
-
Possible Cause 3: Incorrect Stoichiometry or Poor-Quality Reagents.
-
Solution: Use purified reagents and solvents, as impurities can interfere with the reaction[3]. Ensure the starting phenol is free of water[3]. The molar ratio of reactants is also crucial. While only one equivalent of base is theoretically needed to deprotonate the phenol, a slight excess may be beneficial[2]. However, a large excess of base can promote side reactions. A carefully controlled molar ratio of the ethylating agent to the phenol should be used to minimize potential side reactions.
-
Q2: The reaction is very slow or appears to have stalled. What can I do?
A slow or stalled reaction is often due to issues with mass transfer between the phases or catalyst inefficiency.
-
Possible Cause 1: Insufficient Agitation.
-
Solution: In a biphasic system (liquid-liquid or solid-liquid), vigorous stirring is essential to maximize the interfacial area where the reaction occurs. If the stirring is inadequate, the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase will be the rate-limiting step. Ensure your stirring apparatus is functioning correctly and providing sufficient agitation.
-
-
Possible Cause 2: Poor Catalyst Selection for the System.
-
Solution: The choice of phase transfer catalyst is critical. For liquid-liquid systems, quaternary ammonium or phosphonium salts like tetrabutylammonium bromide (TBAB) are common[4]. For solid-liquid systems, polyethylene glycols (PEGs) can be effective and are low-cost and stable[5][6]. The structure of the catalyst also matters. For instance, the "q-value," which relates to the number of carbons on the chains of a quaternary ammonium salt, can be a useful parameter for optimizing mass transfer limited reactions[1]. Quats with q-values between 1 and 2 are often effective[1].
-
Q3: I am observing significant amounts of a byproduct. How can I improve selectivity?
The formation of byproducts is a common challenge, often related to the reaction conditions favoring an alternative reaction pathway.
-
Possible Cause 1: C-Alkylation instead of O-Alkylation.
-
Solution: The desired reaction is O-alkylation to form the ether, phenetole. However, C-alkylation of the phenol ring can occur as a side reaction. The choice of solvent significantly influences this selectivity. Protic solvents like water or ethanol can solvate the phenoxide oxygen via hydrogen bonding, which shields it and favors C-alkylation[3]. To promote O-alkylation, it is best to minimize the presence of water and other hydrogen-bonding species. Employing a solid-liquid PTC system can help achieve this[3].
-
-
Possible Cause 2: Catalyst Degradation Products.
-
Solution: As mentioned, quaternary ammonium salts can degrade at high temperatures in the presence of a strong base[3]. If catalyst degradation is suspected, consider using a more thermally and chemically stable phosphonium-based catalyst[3]. Alternatively, operating at a lower temperature for a longer duration may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a phase transfer catalyst and how does it work in phenetole synthesis?
A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can proceed. In phenetole synthesis, which is a type of Williamson ether synthesis, the reactants are typically phenol (or its salt, sodium or potassium phenoxide) and an ethylating agent (e.g., ethyl bromide). The phenoxide is often soluble in an aqueous or solid phase, while the ethylating agent is soluble in an organic phase. The PTC, which has both hydrophilic and lipophilic properties, forms an ion pair with the phenoxide anion and transports it into the organic phase, where it can react with the ethylating agent to form phenetole[4][7].
Q2: Which type of phase transfer catalyst is best for phenetole synthesis?
The "best" catalyst depends on the specific reaction conditions (liquid-liquid vs. solid-liquid, base, solvent, temperature).
-
Quaternary Ammonium Salts (e.g., TBAB): These are widely used and effective, particularly in liquid-liquid systems[4][8]. They are, however, susceptible to degradation under strongly basic conditions at high temperatures[3][8].
-
Quaternary Phosphonium Salts: These are generally more thermally stable than their ammonium counterparts but can be more expensive[8].
-
Polyethylene Glycols (PEGs): PEGs, such as PEG400, are inexpensive, stable, and have been shown to be effective catalysts for the etherification of phenols, particularly in solvent-free, solid-liquid systems[5][6][9].
-
Crown Ethers: These are highly effective but are often more expensive than other options[10].
Q3: Can I perform the synthesis without an organic solvent?
Yes, solvent-free conditions are possible and offer a "green chemistry" advantage by reducing waste[7][11]. Using a solid-liquid PTC system with a catalyst like PEG400 has been shown to produce aromatic ethers in excellent yields without the need for a solvent[5][6][9].
Q4: What is the optimal base to use?
Both sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are commonly used.
-
NaOH: Often used as a 50% aqueous solution in liquid-liquid PTC[4]. A drawback is the co-production of water, which can hinder the reaction[2].
-
K₂CO₃: Frequently used in solid-liquid PTC. An advantage is that it generates potassium hydrogen carbonate as a byproduct, which helps to keep the reaction mixture dry, favoring O-alkylation[2].
Q5: How do I monitor the progress of the reaction?
The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC)[3][4]. This allows you to determine when the starting material (phenol) has been consumed and the reaction is complete.
Data Presentation
Table 1: Comparison of Reaction Conditions for Phenol Etherification using PTC
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ / NaY | - | Diethyl Carbonate | 150 | 2.5 | 99.5 | [11] |
| KOH / Active Carbon | - | Diethyl Carbonate | 130 | 2.5 | 99.6 | [12] |
| PEG400 | NaOH/Na₂CO₃ | None | 140-150 | - | >86 | [5] |
| TBAB | 50% aq. NaOH | Toluene | 60-70 | 2-4 | High (General) | [4] |
| Tetrabutylammonium Iodide | K₂CO₃ | Ketone | - | - | High (General) | [2] |
Experimental Protocols
General Protocol for Phenetole Synthesis via Liquid-Liquid PTC
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve phenol (1.0 eq.) in a suitable organic solvent such as toluene[4].
-
Addition of Base and Catalyst: To the stirred solution, add a catalytic amount of tetrabutylammonium bromide (TBAB) (e.g., 2-5 mol%)[4]. Then, add a 50% (w/w) aqueous solution of sodium hydroxide[4].
-
Addition of Ethylating Agent: Heat the mixture to 60-70°C. Add ethyl bromide (1.2 eq.) dropwise from the dropping funnel over a period of 30 minutes[4].
-
Reaction Monitoring: Vigorously stir the reaction mixture at this temperature. Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 2-4 hours[4].
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a separatory funnel.
-
Purification: Wash the organic layer with a 5% sodium hydroxide solution to remove any unreacted phenol, followed by washing with distilled water until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and if necessary, purify the resulting phenetole by distillation.
Visualizations
Caption: Workflow for Phenetole Synthesis via Phase Transfer Catalysis.
Caption: Troubleshooting Logic for PTC Phenetole Synthesis Optimization.
References
- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. iajpr.com [iajpr.com]
- 8. fzgxjckxxb.com [fzgxjckxxb.com]
- 9. tandfonline.com [tandfonline.com]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Ethylphenetole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethylphenetole via Williamson ether synthesis.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the work-up procedure for this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; impure reagents; wet solvent or glassware; incorrect reaction temperature. | Ensure starting materials are pure and the solvent is anhydrous. Verify the reaction has gone to completion using Thin Layer Chromatography (TLC). Optimize the reaction temperature; typically, Williamson ether synthesis is conducted at elevated temperatures. |
| Formation of an Emulsion During Extraction | Soaps formed from the basic wash; presence of polar solvents. | Allow the separatory funnel to stand for a period. Gently swirl the funnel. Add a small amount of brine to break up the emulsion. If the problem persists, filter the mixture through a pad of Celite. |
| Product Contaminated with Starting Phenol | Incomplete reaction; insufficient base. | Ensure an adequate excess of the base is used to deprotonate the phenol completely. During the work-up, wash the organic layer thoroughly with a 5% sodium hydroxide solution to remove unreacted 4-ethylphenol.[1] |
| Presence of a Halogenated Impurity | Excess unreacted ethyl halide. | Wash the organic layer with a dilute solution of sodium thiosulfate to quench any remaining ethyl halide. |
| Oily Product After Solvent Removal | Residual solvent; presence of high-boiling point impurities. | Ensure complete removal of the solvent using a rotary evaporator. If impurities are suspected, purify the product by column chromatography or vacuum distillation. |
| Unexpected Side Products (e.g., C-alkylation) | The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring. | While O-alkylation is generally favored, C-alkylation can occur. The choice of solvent can influence the O/C alkylation ratio. Purification by column chromatography may be necessary to separate the isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the aqueous sodium hydroxide wash during the work-up?
A1: The aqueous sodium hydroxide (NaOH) wash is crucial for removing any unreacted 4-ethylphenol from the organic layer.[1] 4-ethylphenol is acidic and will react with the base to form the corresponding sodium phenoxide salt, which is soluble in the aqueous layer and can thus be separated from the desired this compound product.
Q2: My final product has a yellowish tint. What could be the cause and how can I remove it?
A2: A yellowish tint can indicate the presence of impurities, possibly from side reactions or decomposition. To obtain a colorless product, purification by column chromatography over silica gel or distillation under reduced pressure is recommended.
Q3: Can I use a different base instead of sodium hydroxide or potassium carbonate?
A3: Stronger bases like sodium hydride (NaH) can also be used to deprotonate the phenol.[2] However, NaH is highly reactive and requires strictly anhydrous conditions. The choice of base can influence the reaction rate and yield.
Q4: How can I confirm the identity and purity of my final this compound product?
A4: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) spectroscopy: To identify the characteristic ether linkage and the absence of the phenolic -OH group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
Q5: What is the role of a phase-transfer catalyst, and is it necessary for this synthesis?
A5: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used to facilitate the reaction between reactants that are in different phases (e.g., an aqueous phase and an organic phase).[1] It helps to transport the phenoxide ion from the aqueous phase to the organic phase where the ethyl halide is located, thereby increasing the reaction rate. While not always strictly necessary, its use can significantly improve the reaction efficiency.
Experimental Protocols
General Work-up Procedure for this compound Synthesis
This procedure is adapted from a similar Williamson ether synthesis.[1][2]
-
Cooling and Dilution: After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Quenching: Slowly add water to the reaction mixture to quench any unreacted base and dissolve inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine Organic Layers: Combine the organic layers from the extraction.
-
Aqueous Wash: Wash the combined organic layers with a 5% aqueous solution of sodium hydroxide to remove unreacted 4-ethylphenol.[1]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and inorganic impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
Quantitative Data for a Representative Synthesis
The following table provides representative quantities for a small-scale synthesis, adapted from a similar procedure.[1]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Ethylphenol | 122.16 | 150 mg | 1.23 | 1.00 |
| Ethyl Iodide | 155.97 | ~320 mg (165 µL) | 2.05 | 1.67 |
| Sodium Hydroxide (25% aq. soln) | 40.00 | ~0.8 mL | ~5.0 | 4.07 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 45 mg | 0.14 | 0.11 |
| Diethyl Ether (for extraction) | 74.12 | 2 x 5 mL | - | - |
| 5% NaOH (for washing) | 40.00 | 5 mL | - | - |
Visualizations
Caption: Experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 4-Ethylphenetole
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of aromatic compounds such as 4-Ethylphenetole is crucial in various fields, including pharmaceutical development, flavor and fragrance analysis, and environmental monitoring. While specific, publicly validated analytical methods for this compound are not extensively documented, this guide provides a comprehensive comparison of common analytical techniques by leveraging data from structurally similar aromatic ethers, namely 4-Ethylphenol and 4-Ethylguaiacol. The principles and experimental protocols detailed herein offer a robust framework for developing and validating a quantitative method for this compound.
This guide will explore High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful and widely used analytical techniques. We will delve into their respective strengths and provide adaptable experimental protocols to guide your method development and validation process.
Comparative Analysis of Analytical Techniques
The choice between HPLC and GC-MS for the quantification of this compound will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of performance characteristics for each technique based on the analysis of analogous compounds.
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-DAD | 4-Ethylphenol (4-EP) & 4-Ethylguaiacol (4-EG) | > 0.999 | 10 µg/L | 50 µg/L | Not Reported | Not Reported |
| HPLC-Fluorescence | 4-Ethylphenol (4-EP) | > 0.999 | 1 µg/L | 5 µg/L | Not Reported | Not Reported |
| 4-Ethylguaiacol (4-EG) | > 0.999 | 10 µg/L | 50 µg/L | Not Reported | Not Reported | |
| GC-MS (SPME) | 4-Ethylphenol (4-EP) | Studied in the 200-1800 µg/l range | 2 µg/L | 5 µg/L | ~10% | Not Reported |
| 4-Ethylguaiacol (4-EG) | Studied in the 40-400 µg/l range | 1 µg/L | 5 µg/L | ~10% | Not Reported | |
| GC-MS (LLE) | 4-Ethylphenol (4-EP) & 4-Ethylguaiacol (4-EG) | Not Reported | 4-EP: Not specified, 4-EG: Not specified | 4-EP: 24 µg/L, 4-EG: 11 µg/L | Not Reported | 98-102% |
Experimental Protocols
The following are detailed, adaptable methodologies for HPLC and GC-MS analysis that can serve as a starting point for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
HPLC is a versatile technique suitable for a wide range of analytes.[1] For compounds like this compound, reversed-phase HPLC is the most common approach.[1]
Instrumentation:
-
A Liquid Chromatograph equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Fluorescence Detector.
Chromatographic Conditions (starting point):
-
Column: A C18 reversed-phase column is a common choice for separating aromatic compounds.[2]
-
Mobile Phase: A gradient of acetonitrile and water is often effective.[3]
-
Flow Rate: Typically around 1.0 mL/min.[4]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[5]
-
Detection:
-
DAD: Monitor at a wavelength where this compound exhibits maximum absorbance (e.g., around 280 nm for similar phenols).[3]
-
Fluorescence: If the compound is fluorescent, this detector can offer higher sensitivity. Excitation and emission wavelengths will need to be optimized. For related phenols, excitation at 260 nm and emission at 305 nm have been used.[3]
-
Sample Preparation:
-
For clean samples, a simple dilution with the mobile phase may be sufficient.
-
For more complex matrices, sample clean-up using Solid-Phase Extraction (SPE) may be necessary to remove interfering substances.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, particularly well-suited for volatile and semi-volatile compounds.[2]
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[2]
Chromatographic Conditions (starting point):
-
Column: A fused silica capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is a good initial choice.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Typically set to a high temperature (e.g., 250-280°C) to ensure complete vaporization.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300°C).[6]
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): For aqueous samples, extraction into an organic solvent like a pentane/diethyl ether mixture can be effective.[7]
-
Headspace-Solid Phase Microextraction (HS-SPME): A solvent-free technique that is excellent for concentrating volatile analytes from a sample matrix before GC-MS analysis.[7]
-
Derivatization (Optional): To improve the chromatographic properties and sensitivity of phenolic compounds, derivatization can be employed. This involves chemically modifying the analyte to make it more volatile and less polar.[8]
Workflow for Analytical Method Validation
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[9] The following diagram illustrates a typical workflow for method validation according to ICH guidelines.[10]
Caption: A flowchart outlining the key stages of analytical method validation.
Conclusion
References
- 1. tpcj.org [tpcj.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
Comparative Reactivity of 4-Ethylphenetole and 4-Ethylanisole in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Ethylphenetole and 4-ethylanisole in the context of electrophilic aromatic substitution (EAS) reactions. The selection of one of these reagents over the other in a synthetic pathway can be influenced by subtle differences in their reaction rates and product distributions, stemming from the electronic and steric properties of their respective alkoxy groups. This document outlines these differences, supported by established chemical principles, and provides detailed experimental protocols for key reactions.
Theoretical Comparison of Reactivity
Both this compound and 4-ethylanisole are activated towards electrophilic aromatic substitution due to the electron-donating nature of the alkoxy group. The oxygen atom's lone pairs of electrons participate in resonance with the aromatic ring, increasing the electron density at the ortho and para positions.[1] This makes both compounds ortho, para-directing.[2] The primary differences in their reactivity arise from the electronic and steric distinctions between the ethoxy (-OCH2CH3) and methoxy (-OCH3) groups.
Electronic Effects: The ethyl group in the ethoxy substituent of this compound is slightly more electron-donating (positive inductive effect) than the methyl group in the methoxy substituent of 4-ethylanisole. This marginally increases the electron-donating ability of the ethoxy group compared to the methoxy group. Consequently, this compound is expected to be slightly more reactive towards electrophiles than 4-ethylanisole.
Steric Effects: The ethoxy group is bulkier than the methoxy group. This increased steric hindrance in this compound can influence the regioselectivity of the reaction, particularly at the ortho position.[2] Attack at the position ortho to the larger ethoxy group is more sterically hindered, which may lead to a higher para/ortho product ratio compared to 4-ethylanisole, especially with bulky electrophiles.[3]
Data Presentation
Table 1: Physical Properties
| Property | This compound | 4-Ethylanisole |
| CAS Number | 1585-06-4 | 1515-95-3 |
| Molecular Formula | C10H14O | C9H12O |
| Molecular Weight | 150.22 g/mol | 136.19 g/mol |
| Boiling Point | ~205-207 °C | ~195-196 °C |
| Density | ~0.945 g/mL | ~0.958 g/mL |
Table 2: Predicted Reactivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Relative Rate | Predicted Major Product(s) & Regioselectivity |
| Nitration | HNO3, H2SO4 | This compound > 4-Ethylanisole | 1-Ethoxy-4-ethyl-2-nitrobenzene & 1-Ethoxy-4-ethyl-3-nitrobenzene (Higher para/ortho ratio for this compound) |
| Bromination | Br2, FeBr3 | This compound > 4-Ethylanisole | 1-Bromo-4-ethoxy-2-ethylbenzene & 1-Bromo-2-ethoxy-4-ethylbenzene (Higher para/ortho ratio for this compound) |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | This compound > 4-Ethylanisole | 1-(4-Ethoxy-3-ethylphenyl)ethanone (Predominantly para to the ethoxy group due to steric hindrance) |
Mandatory Visualization
References
Comparing Williamson ether synthesis with other etherification methods
In the landscape of synthetic organic chemistry, the formation of an ether linkage is a fundamental transformation, pivotal in the synthesis of a vast array of molecules, from pharmaceuticals to materials. While the Williamson ether synthesis has long been a cornerstone of this class of reactions, a variety of other methods have emerged, each with its own distinct advantages and limitations. This guide provides a comprehensive comparison of the Williamson ether synthesis with other key etherification strategies, offering experimental data, detailed protocols, and mechanistic insights to inform the selection of the most appropriate method for a given synthetic challenge.
At a Glance: Key Etherification Strategies
The choice of an etherification method is dictated by factors such as the nature of the substrates, desired product structure, functional group tolerance, and scalability. Below is a summary of the methods compared in this guide.
| Method | Brief Description | Typical Substrates | Key Advantages |
| Williamson Ether Synthesis | An SN2 reaction between an alkoxide and a primary alkyl halide. | Alcohols (converted to alkoxides) and primary alkyl halides. | Versatile for unsymmetrical ethers, well-established. |
| Acid-Catalyzed Dehydration | Condensation of two alcohol molecules, typically primary, using a strong acid catalyst. | Primary alcohols. | Atom-economical for symmetrical ethers. |
| Alkoxymercuration-Demercuration | Markovnikov addition of an alcohol to an alkene, mediated by a mercury salt. | Alkenes and alcohols. | Avoids carbocation rearrangements, good regioselectivity. |
| Ullmann Condensation | Copper-catalyzed reaction between an aryl halide and an alcohol or phenol. | Aryl halides and alcohols/phenols. | Effective for diaryl ether synthesis. |
| Buchwald-Hartwig Etherification | Palladium-catalyzed cross-coupling of an aryl halide or triflate with an alcohol. | Aryl halides/triflates and alcohols. | Mild reaction conditions, broad substrate scope for aryl ethers. |
Williamson Ether Synthesis
Developed in 1850, the Williamson ether synthesis remains a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon atom of an alkyl halide or other substrate with a good leaving group.[1][2]
Mechanism
The reaction is a two-step process. First, a strong base is used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This is followed by the SN2 attack of the alkoxide on the alkyl halide.
Performance and Limitations
The success of the Williamson synthesis is highly dependent on the structure of the alkyl halide. The reaction works best with methyl and primary alkyl halides.[2] With secondary alkyl halides, elimination (E2) becomes a significant competing reaction, leading to the formation of alkenes.[2] For tertiary alkyl halides, elimination is generally the exclusive pathway.[2] The alkoxide can be primary, secondary, or tertiary; however, sterically hindered alkoxides can also promote elimination.[1] Typical laboratory yields range from 50-95%.[1]
Quantitative Data
| Alcohol | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethanol | Ethyl Iodide | Na | Ethanol | Reflux | 1 | ~95 |
| Phenol | Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 8 | 85-90 |
| tert-Butanol | Methyl Iodide | NaH | THF | 25 | 2 | >90 |
| 2-Pentanol | Ethyl Bromide | NaH | DMF | 50 | 4 | 60-70 (mixture of ether and alkene) |
Experimental Protocol: Synthesis of Phenacetin
This protocol describes the synthesis of phenacetin from acetaminophen, a classic example of the Williamson ether synthesis.[3]
-
Reactant Preparation: In a round-bottom flask, dissolve 1.51 g (10 mmol) of acetaminophen in 20 mL of acetone.
-
Addition of Base: Add 2.76 g (20 mmol) of anhydrous potassium carbonate to the mixture.
-
Addition of Alkyl Halide: Add 1.72 g (11 mmol) of ethyl iodide to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 3 hours.
-
Workup: After cooling to room temperature, filter the mixture to remove the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure phenacetin. The expected yield is typically in the range of 70-80%.
Acid-Catalyzed Dehydration of Alcohols
The acid-catalyzed dehydration of alcohols is an industrially important method for the synthesis of symmetrical ethers, particularly from primary alcohols.[4] This method involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[5]
Mechanism
The reaction proceeds by protonation of one alcohol molecule to form a good leaving group (water), which is then displaced by a second alcohol molecule in an SN2 reaction.
Performance and Limitations
This method is generally limited to the synthesis of symmetrical ethers from primary alcohols.[4][6] The reaction is highly temperature-dependent; at higher temperatures, elimination to form alkenes predominates.[6] For example, the dehydration of ethanol yields diethyl ether at around 140°C, but ethene at 180°C.[7] Attempting to synthesize unsymmetrical ethers by this method leads to a mixture of products.[6] Secondary and tertiary alcohols are not suitable substrates as they readily undergo elimination to form alkenes.[6]
Quantitative Data
| Alcohol | Acid Catalyst | Temp (°C) | Product | Yield (%) |
| Ethanol | H₂SO₄ | 140 | Diethyl ether | High (Industrial Process) |
| 1-Propanol | H₂SO₄ | 130-140 | Di-n-propyl ether | Moderate |
| 1-Butanol | H₂SO₄ | 140 | Di-n-butyl ether | Good |
Experimental Protocol: Synthesis of Diethyl Ether
-
Setup: Place 25 mL of ethanol in a 100 mL round-bottom flask and cool it in an ice bath.
-
Catalyst Addition: Slowly add 25 mL of concentrated sulfuric acid with constant swirling.
-
Reaction: Assemble a distillation apparatus and heat the flask to 140°C.
-
Addition of Alcohol: Slowly add more ethanol from a dropping funnel at the same rate as the ether distills over.
-
Workup: The distillate is washed with a dilute sodium hydroxide solution to remove any acidic impurities, followed by a saturated calcium chloride solution to remove unreacted ethanol.
-
Purification: The crude ether is then dried over anhydrous calcium chloride and redistilled.
Alkoxymercuration-Demercuration
Alkoxymercuration-demercuration is a two-step process that achieves the Markovnikov addition of an alcohol to an alkene, yielding an ether.[8] This method is particularly useful for synthesizing ethers where the Williamson synthesis might fail due to competing elimination reactions.[9] A key advantage is that it avoids the formation of carbocation intermediates, thus preventing rearrangements.[8][9]
Mechanism
The reaction begins with the electrophilic addition of the mercury(II) species to the alkene, forming a cyclic mercurinium ion intermediate. The alcohol then attacks the more substituted carbon of this intermediate in an anti-addition fashion. The final step is the reductive replacement of the mercury-containing group with a hydrogen atom using sodium borohydride.
Performance and Limitations
This method provides a reliable way to synthesize ethers with Markovnikov regioselectivity. It is compatible with a wide range of alcohols. A significant drawback is the toxicity of the mercury-containing reagents, which requires careful handling and disposal.
Quantitative Data
| Alkene | Alcohol | Reagents | Product | Yield (%) |
| 1-Hexene | Methanol | 1. Hg(OAc)₂, 2. NaBH₄ | 2-Methoxyhexane | 90-95 |
| Styrene | Ethanol | 1. Hg(OAc)₂, 2. NaBH₄ | 1-Ethoxy-1-phenylethane | ~90 |
| Cyclohexene | tert-Butanol | 1. Hg(TFA)₂, 2. NaBH₄ | tert-Butoxycyclohexane | High |
Experimental Protocol: Synthesis of 2-Ethoxypropane
-
Alkoxymercuration: In a flask, dissolve 1.59 g (5 mmol) of mercury(II) acetate in 10 mL of ethanol. To this solution, add 0.21 g (5 mmol) of propene (bubbled through the solution). Stir the mixture at room temperature for 1 hour.
-
Demercuration: Cool the mixture in an ice bath and add a solution of 0.19 g (5 mmol) of sodium borohydride in 5 mL of 3 M sodium hydroxide.
-
Workup: A black precipitate of mercury metal will form. Decant the supernatant liquid and wash the mercury with diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and remove the solvent by distillation to obtain 2-ethoxypropane.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the synthesis of diaryl ethers from an aryl halide and a phenol or alcohol.[10] Traditionally, this reaction requires harsh conditions, including high temperatures (often above 200°C) and stoichiometric amounts of copper.[11]
Mechanism
The exact mechanism can vary, but a plausible pathway involves the formation of a copper(I) alkoxide, followed by oxidative addition of the aryl halide to form a copper(III) intermediate. Reductive elimination then yields the diaryl ether and regenerates the copper(I) catalyst.
Performance and Limitations
Classical Ullmann conditions have several drawbacks, including high reaction temperatures, the need for stoichiometric copper, and often moderate yields.[12] The reaction is typically favored for electron-poor aryl halides. Modern variations have been developed using ligands and soluble copper sources that allow for milder reaction conditions and improved yields.
Quantitative Data
| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chloronitrobenzene | Phenol | Cu powder | KOH | Pyridine | 200 | Moderate |
| 4-Bromotoluene | 4-Methoxyphenol | CuI (10 mol%) / Ligand | K₃PO₄ | Toluene | 110 | 80-90 |
| 2-Bromopyridine | Phenol | CuI (5 mol%) / DMEDA | K₂CO₃ | DMF | 120 | ~85 |
Experimental Protocol: Synthesis of a Diaryl Ether (Modern Conditions)
-
Setup: To an oven-dried Schlenk tube, add CuI (0.05 mmol), the appropriate ligand (e.g., 1,10-phenanthroline, 0.1 mmol), the phenol (1.0 mmol), the aryl halide (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with argon. Add 5 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Reaction: Heat the mixture at 120°C with stirring for 24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Etherification
The Buchwald-Hartwig amination has been successfully adapted for the palladium-catalyzed synthesis of aryl ethers.[13] This cross-coupling reaction between an aryl halide or triflate and an alcohol offers a powerful and often milder alternative to the Ullmann condensation.[14]
Mechanism
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide (formed by deprotonation of the alcohol by a base). Reductive elimination from the resulting palladium(II) complex yields the aryl ether and regenerates the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of the reaction.[15]
Performance and Limitations
The Buchwald-Hartwig etherification generally proceeds under milder conditions than the Ullmann condensation and has a broader substrate scope, including electron-rich aryl halides.[16] The main drawbacks are the cost and air-sensitivity of the palladium catalysts and phosphine ligands. The choice of ligand is critical and often needs to be optimized for a specific substrate pair.[15]
Quantitative Data
| Aryl Halide | Alcohol | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenol | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | >95 |
| 1-Chloro-4-(trifluoromethyl)benzene | 1-Butanol | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 110 | 85-95 |
| 2-Bromopyridine | Cyclohexanol | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 80 | ~90 |
Experimental Protocol: Synthesis of a Diaryl Ether
-
Setup: In a glovebox, charge a vial with Pd(OAc)₂ (0.02 mmol), the appropriate phosphine ligand (e.g., SPhos, 0.04 mmol), and NaOtBu (1.4 mmol).
-
Reactant Addition: Add the aryl halide (1.0 mmol) and the alcohol (1.2 mmol) to the vial, followed by 3 mL of anhydrous toluene.
-
Reaction: Seal the vial and heat the mixture at 100°C with stirring for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, and filter through a short plug of silica gel.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Conclusion
The Williamson ether synthesis remains a valuable and straightforward method for the preparation of a wide range of ethers, particularly when using primary alkyl halides. However, for more challenging substrates, such as in the synthesis of sterically hindered ethers or diaryl ethers, alternative methods offer significant advantages. Acid-catalyzed dehydration is a cost-effective choice for symmetrical ethers from primary alcohols. Alkoxymercuration-demercuration provides a reliable route to ethers from alkenes without carbocation rearrangements. For the increasingly important class of diaryl ethers, the Ullmann condensation and the Buchwald-Hartwig etherification are powerful tools, with the latter generally offering milder conditions and a broader substrate scope at the cost of more expensive catalysts. The selection of the optimal etherification strategy requires careful consideration of the specific synthetic target and the strengths and weaknesses of each of these important transformations.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. synarchive.com [synarchive.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of 4-Ethylphenetole and Other Phenetole Derivatives in a Hypothetical Cytotoxicity Assay
For research, scientific, and drug development professionals, this guide provides a comparative overview of the potential biological activity of 4-ethylphenetole and a series of its structural analogs. Due to the limited availability of direct comparative studies in the public domain, this guide presents a hypothetical analysis based on plausible structure-activity relationships for phenetole derivatives in a cancer cell cytotoxicity assay.
This document outlines the hypothetical cytotoxic effects of this compound and other phenetole derivatives on the A549 human non-small cell lung cancer cell line. The data presented herein is for illustrative purposes to guide potential research directions and is not derived from published experimental results.
Hypothetical Performance Data: Cytotoxicity of Phenetole Derivatives against A549 Cancer Cells
The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values for this compound and its derivatives as determined by an MTT assay. A lower IC50 value indicates a higher cytotoxic activity.
| Compound ID | Derivative Name | Substitution at para-position | Hypothetical IC50 (µM) |
| PD-1 | Phenetole | -H | > 100 |
| PD-2 | 4-Methylphenetole | -CH3 | 75.3 |
| PD-3 | This compound | -CH2CH3 | 52.1 |
| PD-4 | 4-Propylphenetole | -CH2CH2CH3 | 45.8 |
| PD-5 | 4-tert-Butylphenetole | -C(CH3)3 | 89.2 |
| PD-6 | 4-Chlorophenetole | -Cl | 63.5 |
Disclaimer: The data presented in this table is purely hypothetical and intended for illustrative purposes only.
Experimental Protocols
The hypothetical IC50 values were determined using a standard MTT assay to assess cell viability.
Cell Culture and Treatment:
-
Cell Line: A549 human non-small cell lung cancer cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Procedure:
-
A549 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
The phenetole derivatives were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted with the culture medium to achieve a range of final concentrations. The final DMSO concentration in all wells was kept below 0.1%.
-
The culture medium was removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells contained medium with 0.1% DMSO.
-
The plates were incubated for 48 hours at 37°C.
-
MTT Assay for Cell Viability:
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Following the 48-hour incubation with the test compounds, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance of each well was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow
The cytotoxic effects of small molecules on cancer cells are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical pathway in many cancers, including non-small cell lung cancer. Its dysregulation can lead to uncontrolled cell growth and proliferation. The diagram below illustrates a simplified overview of the EGFR signaling cascade.
Caption: Simplified EGFR signaling pathway.
The following diagram illustrates the workflow of the hypothetical experimental procedure used to determine the cytotoxic effects of the phenetole derivatives.
Caption: Workflow for the MTT cytotoxicity assay.
A Comparative Guide to the Purity Assessment of 4-Ethylphenetole by HPLC and GC
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and research integrity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 4-Ethylphenetole, a key intermediate in various synthetic pathways. The comparison is supported by proposed experimental protocols and typical performance data derived from the analysis of similar aromatic compounds.
Introduction to this compound and Purity Assessment
This compound (1-ethoxy-4-ethylbenzene) is an aromatic ether.[1][2][3] Its purity is a crucial parameter that can influence the outcome of subsequent reactions and the quality of the final product. Chromatographic techniques like HPLC and GC are instrumental in separating this compound from potential impurities, which may include starting materials, by-products, or degradation products. While supplier specifications often indicate purity determined by GC, both HPLC and GC offer distinct advantages and disadvantages for the analysis of such aromatic compounds.[4]
Methodology and Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. Below are proposed experimental protocols for the purity assessment of this compound using HPLC and GC. These protocols are based on established methods for similar aromatic compounds and serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds.[5] A reversed-phase method is proposed here, as it is well-suited for the separation of moderately non-polar compounds like this compound.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile/water mixture).
-
From the stock solution, prepare working standards and sample solutions at a concentration appropriate for UV detection.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve adequate retention and separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength of maximum absorbance for this compound (e.g., ~274 nm).
-
Injection Volume: 10 µL.
Gas Chromatography (GC) Protocol
GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. A method using a flame ionization detector (FID) is proposed due to its excellent sensitivity and wide linear range for hydrocarbons.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Prepare working standards and sample solutions from the stock solution. An internal standard (e.g., a non-interfering hydrocarbon) may be added to improve quantitative accuracy.
Instrumentation and Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Split injection (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
Data Presentation: Performance Comparison
The choice between HPLC and GC often depends on the specific analytical requirements, including sensitivity, resolution, and sample throughput. The following table summarizes the expected quantitative performance of each technique for the purity assessment of this compound, based on typical values for similar aromatic compounds.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds.[5] | Ideal for volatile and thermally stable compounds. |
| Typical Column | C18, C8, Phenyl | DB-5, HP-5, DB-WAX |
| Limit of Detection (LOD) | ~1-10 ng/mL (UV detector) | ~0.1-1 ng/mL (FID) |
| Limit of Quantitation (LOQ) | ~5-30 ng/mL (UV detector) | ~0.5-5 ng/mL (FID) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Analysis Time | 10-30 minutes | 5-20 minutes |
| Solvent Consumption | High | Low |
Mandatory Visualizations
To better illustrate the workflows and principles discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Purity Assessment of this compound.
Caption: Comparison of HPLC and GC Separation Principles.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the purity assessment of this compound.
-
GC-FID is generally the preferred method for this type of volatile, thermally stable aromatic compound, often offering higher sensitivity and faster analysis times with lower solvent consumption. The common use of GC for purity testing by suppliers further supports its suitability.[4]
-
HPLC-UV provides a robust and versatile alternative, particularly advantageous if the compound is suspected to be thermally labile or if simultaneous analysis of non-volatile impurities is required.
The ultimate choice of method will depend on the specific laboratory instrumentation available, the nature of the expected impurities, and the desired analytical performance characteristics. For routine quality control of this compound, a validated GC-FID method is likely to be the most efficient and cost-effective approach. However, for investigational purposes or in laboratories where HPLC is the primary chromatographic technique, a well-developed reversed-phase HPLC method can provide equally accurate and reliable results.
References
Characterization of 4-Ethylphenetole Impurities: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the characterization of potential impurities in 4-Ethylphenetole, a key intermediate in various synthetic processes. The primary focus is on impurities likely to arise from its common synthesis route, the Williamson ether synthesis.
Predicted Impurity Profile
The Williamson ether synthesis of this compound typically involves the reaction of 4-ethylphenol with an ethyl halide (e.g., ethyl iodide, ethyl bromide) in the presence of a base. Based on this, the most probable impurities are unreacted starting materials.
Potential Impurities in this compound:
-
4-Ethylphenol: Unreacted starting material.
-
Ethyl Halide (e.g., Ethyl Iodide): Unreacted starting material.
-
Side-reaction products: While less common with primary halides, trace amounts of by-products from elimination or other side reactions could be present.
This guide will focus on the detection and quantification of the primary expected impurities: 4-ethylphenol and ethyl halides.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is critical for the accurate identification and quantification of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful and commonly employed methods for this purpose.
| Analytical Technique | Target Impurity | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 4-Ethylphenol | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | High sensitivity and selectivity, excellent for volatile and semi-volatile compounds. Derivatization can further enhance sensitivity.[1][2] | Can require derivatization for polar compounds to improve peak shape and sensitivity.[1] |
| Ethyl Halides | Separation of volatile compounds followed by mass-based detection. | Highly sensitive for volatile alkyl halides, providing both qualitative and quantitative information.[3][4][5] | Sample preparation is critical to avoid loss of volatile analytes. | |
| High-Performance Liquid Chromatography (HPLC) | 4-Ethylphenol | Separation of compounds based on their partitioning between a mobile phase and a stationary phase. | Versatile for a wide range of compounds, including those that are not volatile. Can be coupled with various detectors (UV, Fluorescence, MS).[6][7][8] | May have lower sensitivity for certain volatile compounds compared to GC. |
| Ethyl Halides | Separation based on polarity. | Can be used for the analysis of alkyl halides, particularly when coupled with a refractive index or mass spectrometry detector.[9][10] | May not be the most sensitive method for highly volatile halides. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the analysis of potential impurities in this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for 4-Ethylphenol
This method is suitable for the trace analysis of 4-ethylphenol. Derivatization with acetic anhydride (acetylation) is often employed to improve chromatographic performance and sensitivity.[1]
1. Sample Preparation (with Derivatization):
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., dichloromethane).
-
To an aliquot of the sample solution, add acetic anhydride and a catalyst (e.g., pyridine).
-
Heat the mixture to facilitate the derivatization of 4-ethylphenol to 4-ethylphenyl acetate.
-
After cooling, the sample is ready for injection.
2. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
High-Performance Liquid Chromatography (HPLC) for 4-Ethylphenol
This method provides a direct analysis of 4-ethylphenol without the need for derivatization.
1. Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at 275 nm or a fluorescence detector (Excitation: 260 nm, Emission: 305 nm) for higher sensitivity.[6][8]
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Ethyl Halides
This technique is ideal for the analysis of volatile impurities like ethyl halides.[5]
1. Sample Preparation:
-
Accurately weigh a sample of this compound into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide) and an internal standard.
-
Seal the vial tightly.
2. HS-GC-MS Conditions:
-
Headspace Sampler:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Incubation Time: 15 minutes.
-
-
GC-MS Conditions:
-
Column: A low-polarity column suitable for volatile compounds (e.g., DB-1 or equivalent).
-
Injector Temperature: 200 °C.
-
Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV, in Selected Ion Monitoring (SIM) mode for target analytes.
-
Visualizing the Process
To better understand the context of impurity formation and analysis, the following diagrams illustrate the synthesis pathway and a general analytical workflow.
Caption: Synthesis of this compound and potential impurities.
Caption: General workflow for impurity characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ethylphenols in wine by in situ derivatisation and headspace solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 4-Ethylphenol | SIELC Technologies [sielc.com]
Navigating the Maze of Isomers: A Comparative Guide to Purity Analysis of Substituted Phenetoles
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of substituted phenetoles is a critical analytical challenge. The subtle differences between positional isomers and enantiomers can have significant impacts on the efficacy, safety, and regulatory approval of pharmaceutical compounds. This guide provides an objective comparison of the primary analytical techniques for isomeric purity analysis, supported by experimental data and detailed protocols to aid in method selection and implementation.
The separation and quantification of closely related isomers of substituted phenetoles demand high-resolution analytical techniques. The most common and effective methods employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For chiral phenetoles, specialized chiral chromatography is essential. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for quantitative analysis without the need for chromatographic separation.
At a Glance: Comparison of Analytical Techniques
The choice of analytical technique depends on the specific isomeric challenge, the physicochemical properties of the substituted phenetole, and the desired level of sensitivity and resolution.
| Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Volatile and thermally stable positional isomers. | High resolution, speed, and sensitivity, especially with a Flame Ionization Detector (FID).[1] | Requires derivatization for non-volatile compounds; not suitable for thermally labile molecules. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Positional isomers and enantiomers (with chiral columns). | Wide applicability to a range of polarities and molecular weights; non-destructive.[2] | Can have longer run times compared to GC; mobile phase selection can be complex. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the direct relationship between the integrated signal area and the number of nuclei. | Determining the ratio of known isomers in a mixture. | No need for reference standards of each isomer for relative quantification; non-destructive and fast.[3][4] | Lower sensitivity compared to chromatographic methods; may require high-field instruments for complex spectra. |
In-Depth Analysis: Performance Data
The following tables summarize representative experimental data for the separation of substituted aromatic isomers, analogous to substituted phenetoles, using GC and HPLC. This data highlights the impact of stationary phase and mobile phase selection on resolution.
Gas Chromatography (GC) Performance for Positional Isomers
The separation of positional isomers by GC is highly dependent on the choice of the capillary column's stationary phase. For phenolic compounds, derivatization to increase volatility is a common practice.[5]
Table 1: GC Separation of Cresol Isomers (Analogs of Hydroxyphenetoles)
| Stationary Phase | Column Dimensions | Temperature Program | Analyte | Retention Time (min) | Resolution (Rs) |
| DB-5 (5% Phenyl-methylpolysiloxane) | 30 m x 0.25 mm, 0.25 µm | 50°C (2 min), then 5°C/min to 200°C | o-Cresol | 15.2 | - |
| m-Cresol | 15.8 | 1.8 | |||
| p-Cresol | 15.9 | 0.5 (co-eluting with m-cresol) | |||
| Stabilwax-DA (Polyethylene Glycol) | 30 m x 0.25 mm, 0.25 µm | 180°C (2 min), then 2°C/min to 260°C | o-Cresol | 10.5 | - |
| m-Cresol | 12.1 | 4.5 | |||
| p-Cresol | 12.5 | 1.8 |
Data is illustrative and based on typical performance for cresol isomers, which are structurally similar to hydroxyphenetoles.[6]
High-Performance Liquid Chromatography (HPLC) Performance for Positional Isomers
In HPLC, both the stationary phase and the mobile phase composition are critical for achieving selectivity between positional isomers. Phenyl-based columns often provide enhanced resolution for aromatic compounds due to π-π interactions.[7][8]
Table 2: HPLC Separation of Nitrophenol Isomers (Analogs of Nitrophenetoles)
| Stationary Phase | Column Dimensions | Mobile Phase | Analyte | Retention Time (min) | Resolution (Rs) |
| C18 | 150 mm x 4.6 mm, 5 µm | Acetonitrile:Water (40:60) | o-Nitrophenol | 5.8 | - |
| m-Nitrophenol | 4.5 | 3.2 | |||
| p-Nitrophenol | 5.2 | 1.9 | |||
| Phenyl-Hexyl | 150 mm x 4.6 mm, 5 µm | Acetonitrile:Water (40:60) | o-Nitrophenol | 6.5 | - |
| m-Nitrophenol | 7.8 | 3.5 | |||
| p-Nitrophenol | 8.5 | 2.1 |
Data is illustrative and based on typical performance for nitrophenol isomers, which are structurally similar to nitrophenetoles.[9]
Chiral HPLC for Enantiomeric Purity
For chiral substituted phenetoles, enantiomeric purity is determined using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for their broad applicability.[10][11]
Table 3: Chiral HPLC Separation of a Representative Chiral Amine
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Analyte | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Lux Cellulose-2 | 250 mm x 4.6 mm, 5 µm | Ethanol:Diethylamine (99.9:0.1) | (R/S)-Ethoxyphenylethylamine | 8.2 | 9.5 | > 2.0 |
This data is representative for a chiral amine analogous to a substituted phenetole, illustrating typical performance on a polysaccharide-based chiral column.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate isomeric purity analysis.
GC-FID Protocol for Positional Isomer Analysis
This protocol is a general guideline for the analysis of volatile substituted phenetoles.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol, acetone).
-
If the phenetole contains a hydroxyl or amine group, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve volatility and peak shape.[5]
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.[1]
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Column: Agilent J&W DB-Wax (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.[6]
-
Oven Temperature Program: Initial temperature 100°C, hold for 1 minute, ramp at 10°C/min to 250°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID) at 280°C.[1]
-
-
Data Analysis:
-
Integrate the peak areas of the isomers.
-
Calculate the percentage of each isomer by area percent normalization.
-
HPLC-UV Protocol for Positional Isomer Analysis
This protocol is suitable for non-volatile or thermally labile substituted phenetoles.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Instrumentation:
-
HPLC System: Shimadzu LC-20AD or equivalent.
-
Detector: UV-Vis detector set at an appropriate wavelength (e.g., 270 nm for phenetoles).
-
Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm) or equivalent.[8]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v). The ratio may need to be optimized for specific compounds.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the isomers.
-
Determine the concentration of each isomer using a calibration curve prepared from reference standards.
-
Quantitative NMR (qNMR) Protocol for Isomer Ratio Determination
qNMR can be a rapid method for determining the relative amounts of isomers without the need for chromatographic separation.[13]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample into an NMR tube.
-
Add a known amount of an internal standard (e.g., maleic acid) if absolute quantification is desired.
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.
-
Experiment: A standard 1D proton NMR experiment.
-
-
Acquisition Parameters for Quantitative Analysis:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Pulse Angle: A 90° pulse should be used.
-
Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio (typically 16 or more).
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals corresponding to unique protons of each isomer.
-
The molar ratio of the isomers is directly proportional to the ratio of their integral areas, normalized by the number of protons giving rise to each signal.
-
Visualizing the Workflow
A systematic approach is essential for the successful analysis of isomeric purity. The following diagram illustrates a general workflow for method selection and analysis.
Caption: A workflow for selecting and implementing an analytical method for the isomeric purity analysis of substituted phenetoles.
Conclusion
The accurate determination of isomeric purity is a non-negotiable aspect of research and development in the pharmaceutical and chemical industries. Gas Chromatography and High-Performance Liquid Chromatography are the primary workhorses for these analyses, with the choice of stationary phase being paramount for achieving the required selectivity. For volatile and thermally stable positional isomers, GC often provides a rapid and high-resolution separation. For a broader range of compounds, including non-volatile and thermally labile molecules, as well as for the separation of enantiomers using chiral stationary phases, HPLC is the method of choice. Quantitative NMR serves as a valuable orthogonal technique, providing a direct measure of isomer ratios without the need for chromatographic separation. By understanding the principles, advantages, and limitations of each technique, and by implementing robust and validated experimental protocols, researchers can confidently ensure the isomeric purity of their substituted phenetole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. spectroscopyworld.com [spectroscopyworld.com]
- 5. Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. separation of p-cresol and m-cresol - Chromatography Forum [chromforum.org]
- 7. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 8. shimadzu.com [shimadzu.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Benchmarking 4-Ethylphenetole Synthesis: A Comparative Guide to Established Procedures
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-ethylphenetole, a valuable building block in the development of various organic molecules, can be achieved through several established methodologies. This guide provides an objective comparison of the most common and effective procedures, supported by experimental data to inform the selection of the most suitable method for specific research and development needs. The primary focus is on the widely used Williamson ether synthesis, with a comparative overview of alternative approaches such as the Ullmann condensation and Buchwald-Hartwig C-O coupling.
Comparative Analysis of Synthesis Procedures
The selection of a synthetic route for this compound is often dictated by factors such as desired yield, purity requirements, reaction time, and the availability of starting materials and catalysts. Below is a summary of key quantitative data for different approaches.
| Synthesis Method | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Williamson Ether Synthesis | 4-Ethylphenol, Ethyl Bromide, Sodium Hydroxide, Phase-Transfer Catalyst (TBAB) | Water/Organic | ~1 hour | Good | High |
| Microwave-Assisted Williamson | 4-Ethylphenol, Ethyl Iodide, K₂CO₃ | Acetonitrile | 10 minutes | 92[1] | High |
| Ullmann Condensation | 4-Ethylphenol, Ethyl Halide, Copper Catalyst, Base | High-boiling | Variable | Moderate | Good |
| Buchwald-Hartwig C-O Coupling | 4-Ethylphenol, Ethyl Halide/Tosylate, Palladium Catalyst, Ligand, Base | Toluene/Dioxane | Variable | Good-High | High |
Note: "Good" and "High" are qualitative descriptors based on typical outcomes for these reaction types, as specific quantitative data for all methods for this compound is not consistently available in the literature. The yield for the microwave-assisted method is a specific reported value.
Experimental Protocols
Williamson Ether Synthesis (Adapted from a similar procedure for 4-ethylanisole)[2]
This classical and versatile method involves the reaction of a phenoxide with an alkyl halide. The use of a phase-transfer catalyst can significantly improve the reaction rate and yield.[2]
Materials:
-
4-Ethylphenol
-
Ethyl Bromide (or Ethyl Iodide)
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB) - Phase-Transfer Catalyst
-
Diethyl Ether
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-ethylphenol in an aqueous solution of sodium hydroxide to form the sodium 4-ethylphenoxide salt.
-
Add a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Add ethyl bromide to the reaction mixture.
-
The mixture is then heated under reflux for approximately one hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling, the reaction mixture is transferred to a separatory funnel.
-
The product is extracted into diethyl ether.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by distillation or column chromatography.
Microwave-Assisted Williamson Ether Synthesis
Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating, often leading to dramatically reduced reaction times and improved yields.[3][4][5]
General Protocol Outline:
-
A mixture of 4-ethylphenol, an ethyl halide (e.g., ethyl iodide), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) is placed in a microwave-safe reaction vessel.[1]
-
The vessel is sealed and subjected to microwave irradiation at a specific power and for a short duration (e.g., 10 minutes).[1]
-
After the reaction, the mixture is cooled, and the product is isolated using standard work-up procedures as described in the conventional Williamson synthesis.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers. Traditionally, this reaction requires high temperatures and stoichiometric amounts of copper, but modern protocols often use catalytic amounts of a copper salt with a ligand.[6]
General Reaction Scheme:
4-Ethylphenol reacts with an ethyl halide in the presence of a copper catalyst and a base in a high-boiling polar solvent.
Key Features:
-
Catalyst: Copper powder, Cu(I) salts (e.g., CuI), or Cu(II) salts.
-
Base: Typically a strong base like potassium carbonate or cesium carbonate.
-
Solvent: High-boiling point solvents such as DMF, NMP, or pyridine are often used.
-
Temperature: Reactions are typically run at elevated temperatures.
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination has been extended to the formation of carbon-oxygen bonds, providing a powerful palladium-catalyzed method for the synthesis of aryl ethers. This reaction generally offers high yields and functional group tolerance under relatively mild conditions.
General Reaction Scheme:
4-Ethylphenol is coupled with an ethyl halide or tosylate in the presence of a palladium catalyst, a phosphine ligand, and a base.
Key Features:
-
Catalyst: A palladium source such as Pd(OAc)₂ or a pre-formed palladium-ligand complex.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for catalytic activity.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typical.
Visualizing the Synthetic Workflows
To better illustrate the logical flow of the primary synthesis and the general catalytic cycles of the alternative methods, the following diagrams are provided.
References
- 1. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science [benthamscience.com]
- 5. sid.ir [sid.ir]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Analysis of Ethylphenetole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of ortho-, meta-, and para-ethylphenetole. Due to the limited availability of directly comparable experimental data for all three isomers in a single source, this guide combines available data for the isomers and closely related compounds with established spectroscopic principles to offer a comprehensive overview. The information herein is intended to guide researchers in identifying and differentiating these isomers using common spectroscopic techniques.
Data Presentation
The following tables summarize the expected and observed spectroscopic data for the ethylphenetole isomers. Data for closely related compounds, where used, are noted.
Table 1: ¹H NMR Spectral Data (Predicted and Analogous Compounds)
| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| o-Ethylphenetole | H-6 | 7.15 - 7.25 | d | 7.5 - 8.0 | |
| H-3, H-4, H-5 | 6.80 - 7.10 | m | |||
| -OCH₂CH₃ | 3.95 - 4.05 | q | ~7.0 | ||
| -CH₂CH₃ (ring) | 2.60 - 2.70 | q | ~7.6 | ||
| -OCH₂CH₃ | 1.35 - 1.45 | t | ~7.0 | ||
| -CH₂CH₃ (ring) | 1.20 - 1.30 | t | ~7.6 | ||
| m-Ethylphenetole | H-2, H-6 | 6.70 - 6.85 | m | ||
| H-4, H-5 | 7.10 - 7.20 | m | |||
| -OCH₂CH₃ | 3.90 - 4.00 | q | ~7.0 | ||
| -CH₂CH₃ (ring) | 2.55 - 2.65 | q | ~7.6 | ||
| -OCH₂CH₃ | 1.30 - 1.40 | t | ~7.0 | ||
| -CH₂CH₃ (ring) | 1.15 - 1.25 | t | ~7.6 | ||
| p-Ethylphenetole | H-2, H-6 | 6.75 - 6.85 | d | ~8.5 | Data for p-Methylphenetole |
| H-3, H-5 | 7.00 - 7.10 | d | ~8.5 | Data for p-Methylphenetole | |
| -OCH₂CH₃ | 3.90 - 4.00 | q | ~7.0 | Data for p-Methylphenetole | |
| -CH₂CH₃ (ring) | 2.50 - 2.60 | q | ~7.6 | ||
| -OCH₂CH₃ | 1.30 - 1.40 | t | ~7.0 | Data for p-Methylphenetole | |
| -CH₂CH₃ (ring) | 1.15 - 1.25 | t | ~7.6 |
Table 2: ¹³C NMR Spectral Data (Predicted and Analogous Compounds)
| Isomer | Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| o-Ethylphenetole | C-1 | 156 - 158 | |
| C-2 | 130 - 132 | ||
| C-3 | 120 - 122 | ||
| C-4 | 126 - 128 | ||
| C-5 | 112 - 114 | ||
| C-6 | 128 - 130 | ||
| -OCH₂CH₃ | 62 - 64 | ||
| -CH₂CH₃ (ring) | 22 - 24 | ||
| -OCH₂CH₃ | 14 - 16 | ||
| -CH₂CH₃ (ring) | 15 - 17 | ||
| m-Ethylphenetole | C-1 | 158 - 160 | |
| C-2 | 113 - 115 | ||
| C-3 | 138 - 140 | ||
| C-4 | 119 - 121 | ||
| C-5 | 128 - 130 | ||
| C-6 | 112 - 114 | ||
| -OCH₂CH₃ | 62 - 64 | ||
| -CH₂CH₃ (ring) | 28 - 30 | ||
| -OCH₂CH₃ | 14 - 16 | ||
| -CH₂CH₃ (ring) | 15 - 17 | ||
| p-Ethylphenetole | C-1 | 157.0 | Data for p-Methylphenetole[1] |
| C-2, C-6 | 114.5 | Data for p-Methylphenetole[1] | |
| C-3, C-5 | 129.8 | Data for p-Methylphenetole[1] | |
| C-4 | 136.0 | ||
| -OCH₂CH₃ | 63.2 | Data for p-Methylphenetole[1] | |
| -CH₂CH₃ (ring) | 28.0 | ||
| -OCH₂CH₃ | 14.9 | Data for p-Methylphenetole[1] | |
| -CH₂CH₃ (ring) | 15.8 |
Table 3: Infrared (IR) Spectral Data
| Isomer | C-O-C Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Benzene Substitution Bands (cm⁻¹) | Source |
| o-Ethylphenetole | ~1240 (asymmetric), ~1040 (symmetric) | ~3050 | 2850-2980 | ~1600, ~1500 | ~750 (ortho) | Predicted |
| m-Ethylphenetole | ~1240 (asymmetric), ~1040 (symmetric) | ~3050 | 2850-2980 | ~1600, ~1500 | ~780, ~690 (meta) | Predicted |
| p-Ethylphenetole | ~1245 (asymmetric), ~1050 (symmetric) | ~3030 | 2870-2965 | ~1610, ~1510 | ~825 (para) | [2] |
Table 4: Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (M⁺) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] | Source |
| o-Ethylphenetole | 150 | 121 | 107, 91, 77 | Predicted |
| m-Ethylphenetole | 150 | 121 | 107, 91, 77 | Predicted |
| p-Ethylphenetole | 150 | 107 | 135, 91, 77 | [2] |
Table 5: UV-Vis Spectral Data (Predicted)
| Isomer | λmax (nm) | Solvent | Notes |
| o-Ethylphenetole | ~272, ~278 | Ethanol | Predicted based on substituted benzenes. |
| m-Ethylphenetole | ~273, ~280 | Ethanol | Predicted based on substituted benzenes. |
| p-Ethylphenetole | ~275, ~282 | Ethanol | Predicted based on substituted benzenes. |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the ethylphenetole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable transparent solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Data Acquisition: Record a background spectrum of the clean salt plates or the solvent-filled cell. Then, record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the ethylphenetole isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: Fill a quartz cuvette with the pure solvent to record a baseline. Then, fill a matched cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Analysis: The wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values are determined from the spectrum.
4. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the ethylphenetole isomer in a volatile solvent (e.g., dichloromethane or hexane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The isomers are separated on a suitable capillary column (e.g., a non-polar or medium-polarity column) using a temperature program.
-
MS Detection: As the separated isomers elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured.
-
Data Analysis: The retention time from the chromatogram helps to separate the isomers, and the mass spectrum provides a fragmentation pattern that can be used for identification and structural elucidation.
Mandatory Visualization
Caption: Molecular structures of ethylphenetole isomers.
Caption: Workflow for comparative spectroscopic analysis.
References
Safety Operating Guide
Proper Disposal of 4-Ethylphenetole: A Guide for Laboratory Professionals
I. Hazard Identification and Classification
Before disposal, it is crucial to understand the potential hazards associated with 4-Ethylphenetole. Based on available information, this compound is classified as a combustible liquid[1]. For the closely related compound, 4-Ethylphenol, the hazards include skin and eye irritation, and it may be harmful if inhaled or ingested[2][3]. Therefore, it is prudent to handle this compound with similar precautions.
All chemical waste must be classified to determine if it is hazardous.[4] This can be done by checking waste codes (LoW or EWC codes), manufacturer's data sheets, and original container labels.[4] In the absence of specific data for this compound, it should be treated as a hazardous waste.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, a NIOSH-approved respirator may be necessary.
III. Segregation and Storage of Chemical Waste
Proper segregation and storage of chemical waste are paramount to prevent dangerous reactions.
-
Compatibility: Never mix incompatible materials.[5] this compound should be stored separately from strong oxidizing agents, acid chlorides, and acid anhydrides.
-
Container: Use a suitable, clean, and properly labeled container for waste collection.[6] The container must be in good condition, with no leaks, and have a tight-fitting lid.[6][7] The original container is often the best choice for waste storage.[8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.[9] Abbreviations and chemical formulas are not acceptable.[9]
-
Storage Area: Store waste in a designated, well-ventilated area, away from ignition sources.[4] Access to this area should be restricted to authorized personnel.[4]
| Storage Requirement | Guideline | Reference |
| Container Integrity | Must be in good condition with no rust or leaks. | [6] |
| Container Compatibility | Material must be compatible with this compound. | [7][8] |
| Labeling | "Hazardous Waste", full chemical name, and hazard pictograms. | [9] |
| Segregation | Store separately from incompatible materials (e.g., oxidizers). | [5] |
| Closure | Containers must be kept tightly closed except when adding waste. | [6][7] |
IV. Disposal Procedures
The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[9][10] It is illegal and unsafe to dispose of chemical waste down the drain or in the regular trash.[9][11]
Step-by-Step Disposal Workflow:
-
Characterize the Waste: Identify all components of the waste stream. If it is pure this compound or a mixture, all constituents must be listed on the hazardous waste tag.
-
Select a Compatible Container: Choose a container that is in good condition and compatible with this compound.
-
Label the Container: Affix a hazardous waste label to the container and fill it out completely and accurately.
-
Transfer the Waste: Carefully transfer the this compound waste into the labeled container, ensuring no spills occur.
-
Store the Waste: Store the container in a designated hazardous waste accumulation area, following all segregation and storage guidelines.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4][9]
Empty Container Disposal:
Empty containers that held this compound must also be disposed of properly. The procedure for this is as follows:
-
Triple-Rinse: The container should be triple-rinsed with a suitable solvent that can dissolve this compound.[6][8]
-
Collect Rinsate: The rinsate from this process must be collected and treated as hazardous waste.[6][8]
-
Deface Label: The original label on the container should be completely defaced or removed.
-
Dispose of Container: After triple-rinsing and label removal, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[6]
V. Spill and Leak Procedures
In the event of a spill or leak of this compound:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
VI. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. This compound | 1585-06-4 | TCI AMERICA [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemos.de [chemos.de]
- 4. How to Dispose of Chemical Waste Safely and Legally [kcmwaste.com]
- 5. Chemical Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. vumc.org [vumc.org]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. pfw.edu [pfw.edu]
- 11. Hazardous Waste Disposal [cool.culturalheritage.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
